Methyl beta-D-altropyranoside
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4R,5S,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5-,6+,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVAGTYPODGVJG-BNWJMWRWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@H]([C@@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl β-D-Altropyranoside: From Physicochemical Properties to Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Methyl β-D-altropyranoside, a methyl glycoside of the rare sugar D-altrose, presents a unique stereochemical landscape for exploration in carbohydrate chemistry and drug discovery. This technical guide provides a comprehensive overview of its fundamental properties, synthesizing available data with field-proven insights to support researchers in its application.
Core Molecular Attributes
Methyl β-D-altropyranoside is a monosaccharide derivative with the chemical formula C₇H₁₄O₆ and a molecular weight of 194.18 g/mol .[1][2] Its systematic IUPAC name is methyl (2R,3S,4R,5S,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol. The defining feature of this molecule is the pyranose ring structure of D-altrose, with a methoxy group attached to the anomeric carbon (C-1) in the β-configuration. This glycosidic bond renders the molecule stable and non-reducing.
The stereochemistry of D-altrose, with axial hydroxyl groups at C-2 and C-3 and an equatorial hydroxyl group at C-4 in its most stable chair conformation, distinguishes it from more common hexoses like glucose and mannose. This unique arrangement of functional groups has significant implications for its chemical reactivity and biological interactions.
Table 1: Key Physicochemical Properties of Methyl β-D-Altropyranoside
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₆ | [1][2] |
| Molecular Weight | 194.18 g/mol | [1][2] |
| IUPAC Name | methyl (2R,3S,4R,5S,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol | [2] |
| CAS Number | 51224-38-5 | [2] |
| XLogP3 | -2.2 | [1][2] |
| Hydrogen Bond Donor Count | 4 | [1] |
| Hydrogen Bond Acceptor Count | 6 | [1] |
| Topological Polar Surface Area | 99.4 Ų | [1][2] |
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure and conformation of carbohydrates in solution.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each of the seven carbon-bound protons. The anomeric proton (H-1) is of particular diagnostic value. In the β-anomer, the anomeric proton is typically found further upfield compared to the α-anomer due to its axial orientation. The coupling constants between adjacent protons (e.g., J₁,₂) provide critical information about the dihedral angles and thus the ring conformation.
-
¹³C NMR: The carbon NMR spectrum will display seven unique signals corresponding to each carbon atom. The chemical shift of the anomeric carbon (C-1) is highly sensitive to the anomeric configuration, generally appearing at a lower field for the β-anomer. The availability of ¹³C NMR spectral data has been noted in databases, though specific chemical shifts are not detailed.[1][2]
Infrared (IR) Spectroscopy
The IR spectrum of Methyl β-D-altropyranoside is expected to be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the multiple hydroxyl groups. A strong band corresponding to C-O stretching will be present in the fingerprint region (approximately 1000-1200 cm⁻¹). The C-H stretching vibrations of the methyl and pyranose ring protons will appear around 2800-3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) conditions, the molecule is expected to be detected as adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Synthesis and Purification
The synthesis of methyl glycosides is a fundamental transformation in carbohydrate chemistry. The Fischer glycosylation is a classical and widely used method.
Experimental Protocol: Fischer Glycosylation for the Synthesis of Methyl β-D-Altropyranoside
This protocol is a generalized procedure based on established methods for methyl glycoside synthesis.[3][4] Optimization may be required for D-altrose.
Diagram: Fischer Glycosylation Workflow
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theoretical conformational analysis of altropyranosides
An In-Depth Technical Guide to the Theoretical Conformational Analysis of Altropyranosides
Abstract
The conformational landscape of carbohydrates is fundamental to their biological function and chemical reactivity. Altropyranosides, in particular, present a unique and challenging case for conformational analysis due to their inherent flexibility and the low energetic barrier between their principal chair conformations. This guide provides a comprehensive exploration of the theoretical methods used to dissect the conformational preferences of altropyranosides. We delve into the synergy between computational chemistry, including molecular mechanics and quantum mechanics, and experimental validation techniques like NMR and rotational spectroscopy. By explaining the causality behind methodological choices and presenting a validated workflow, this document serves as a crucial resource for researchers, scientists, and drug development professionals aiming to understand and predict the three-dimensional structures of these complex molecules.
The Unique Conformational Challenge of Altropyranosides
Unlike more rigid pyranosides like glucopyranosides, altropyranosides are characterized by a pronounced conformational flexibility. The key to this flexibility lies in the stereochemistry of the altropyranose ring, which positions hydroxyl groups in an axial, axial, equatorial, axial arrangement (from C2 to C4 in the typical ⁴C₁ chair form of D-altropyranose). This arrangement leads to significant 1,3-diaxial interactions, destabilizing the ⁴C₁ chair conformation. Consequently, the energy difference between the two complementary chair forms, ⁴C₁ and ¹C₄, is unusually small, leading to a dynamic equilibrium where both conformers, and even skew-boat conformations, can be significantly populated.[1][2]
Understanding this equilibrium is not merely an academic exercise. The specific three-dimensional shape (conformation) adopted by an altropyranoside derivative dictates how it interacts with enzymes, antibodies, and receptors, thereby governing its biological activity. A theoretical approach is indispensable for mapping this complex energy landscape, as experimental methods often measure an average of all conformations present in a dynamic mixture.[1][3]
Theoretical Foundations of Conformational Preference
The conformational behavior of altropyranosides is governed by a delicate balance of several stereoelectronic and non-bonded interactions. A robust theoretical analysis requires a firm grasp of these underlying principles.
Pyranose Ring Puckering
The conformation of the six-membered pyranose ring is not limited to perfect chairs. Skew and boat forms represent transition states or, in some cases, local energy minima. The entire conformational sphere can be mathematically described by the Cremer-Pople puckering parameters (Q, θ, and φ), which provide a quantitative measure of the ring's shape.[2] For altropyranosides, the low energy barrier means that interconversion pathways through various skew and boat intermediates are highly accessible.
Key Stereoelectronic Effects
-
The Anomeric Effect: This well-established effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) to occupy the axial position, contrary to what would be expected from steric hindrance alone.[4] It originates from a stabilizing hyperconjugative interaction between the lone pair of the endocyclic oxygen (O5) and the antibonding (σ) orbital of the C1-substituent bond (n → σ).[4][5] This effect is a primary driver in stabilizing certain conformers.
-
The Exo-Anomeric Effect: This related effect pertains to the preferred orientation of the aglycone (the non-sugar substituent at C1). It involves the rotation around the C1-O1 bond and is also governed by stereoelectronic interactions, favoring a gauche conformation.[4][6]
-
The Gauche Effect: This effect describes the tendency for a molecule to adopt a conformation where adjacent electronegative groups are positioned gauche to one another. In altropyranosides, this influences the orientation of the hydroxymethyl group (the C5-C6 bond).
-
The Reverse Anomeric Effect: In certain cases, particularly with positively charged or electropositive substituents at the anomeric position, a preference for the equatorial orientation is observed, which is contrary to the classical anomeric effect.[7][8] This is often attributed to electrostatic interactions that override the typical hyperconjugative stabilization.[7]
The Critical Role of Solvent
Gas-phase calculations provide a fundamental understanding of a molecule's intrinsic conformational preferences. However, in biological systems and in solution-phase experiments, the solvent plays a decisive role.[9] Explicit solvent molecules can form hydrogen bonds with the hydroxyl groups of the altropyranoside, disrupting intramolecular hydrogen bonding networks that might stabilize a particular conformer in the gas phase.[10][11] This solvent interaction can dramatically shift the conformational equilibrium.[1][10][11] Therefore, accurately modeling solvent effects is one of the most critical aspects of a successful theoretical analysis.[1][2]
A Validated Workflow for Theoretical Conformational Analysis
A rigorous and trustworthy conformational analysis integrates different computational techniques with experimental validation. The goal is to create a self-validating system where theoretical predictions and empirical data converge.
Experimental Protocol: Step-by-Step Methodology
Objective: To determine the solution-phase conformational ensemble of a target altropyranoside derivative.
Step 1: Broad Conformational Search (Molecular Mechanics)
-
Rationale: The potential energy surface of a flexible molecule like an altropyranoside is vast. A computationally inexpensive method is required to explore this space broadly and identify all plausible low-energy structures (chairs, boats, skews). Molecular Mechanics (MM), which uses classical physics-based force fields, is ideal for this initial screening.[12]
-
Procedure: a. Build a 3D model of the altropyranoside derivative. b. Select a suitable carbohydrate-specific force field (e.g., GLYCAM, CHARMM). c. Perform a systematic conformational search by rotating all rotatable bonds (e.g., C-C, C-O) in discrete steps (e.g., 30°). Alternatively, run a high-temperature molecular dynamics (MD) simulation to sample a wide range of conformations over time. d. Collect all unique conformers and perform a preliminary energy minimization using the MM force field. e. Filter the results, retaining all unique conformers within a reasonable energy window (e.g., 20-25 kJ/mol) of the global minimum.
Step 2: Geometry Optimization and Energy Refinement (Quantum Mechanics)
-
Rationale: MM force fields may not accurately capture the subtle stereoelectronic interactions (e.g., anomeric effect) that are critical in carbohydrates. Quantum Mechanics (QM), which explicitly models electron distribution, provides much higher accuracy for relative energies.[12][13] Density Functional Theory (DFT) offers a good balance of accuracy and computational cost for this task.[14]
-
Procedure: a. Take each conformer from the MM search as a starting geometry. b. Perform a full geometry optimization using a DFT method (e.g., B3LYP or M06-2X) with an appropriate basis set (e.g., 6-31G(d) or larger). c. Perform a frequency calculation on each optimized structure to confirm it is a true energy minimum (i.e., has no imaginary frequencies) and to obtain Gibbs free energies. d. Rank the conformers based on their calculated relative Gibbs free energies in the gas phase.
Step 3: Incorporating Solvent Effects
-
Rationale: As established, solvent interactions can fundamentally alter conformational preferences. Failing to model the solvent is a major source of discrepancy between theory and experiment.[1][10][11]
-
Procedure: a. Implicit Solvation (Continuum Models): This is a computationally efficient approach. Re-optimize the conformers from Step 2 using a polarizable continuum model (PCM), such as the Conductor-like Polarizable Continuum Model (CPCM), which represents the solvent as a continuous dielectric medium.[1] This is often sufficient to capture the bulk electrostatic effects of the solvent. b. Explicit Solvation (QM/MM or MD): For a more rigorous analysis, especially where specific hydrogen bonding is critical, place the altropyranoside in a box of explicit solvent molecules (e.g., water). Run a molecular dynamics simulation using a QM/MM approach or a high-quality force field to see how direct solvent interactions influence the conformation.
Step 4: Validation Against Experimental Data
-
Rationale: This final step is crucial for establishing the trustworthiness of the computational model. By comparing calculated properties with measured experimental data, the theoretical model is validated. The primary technique for this in solution is NMR spectroscopy.[1][2][15]
-
Procedure (NMR Validation): a. For each low-energy conformer calculated in Step 3, compute the NMR spin-spin coupling constants, particularly the vicinal proton-proton couplings (³J(H,H)). These values are highly dependent on the dihedral angle between the protons, as described by the Karplus equation. b. Experimentally measure the ³J(H,H) values from a high-resolution 1H NMR spectrum of the compound in the corresponding solvent. c. Since the experimental spectrum represents a time-average of all conformers, calculate the population-weighted average of the computed coupling constants: J_avg = Σ (p_i * J_i), where p_i is the Boltzmann population of conformer i and J_i is its calculated coupling constant. d. Fit the calculated populations (p_i) to minimize the difference between the calculated J_avg and the experimental values. This refined population distribution represents the final, validated conformational ensemble.[1]
Case Study: The Conformational Equilibrium of Methyl α-D-Altropyranoside
Methyl α-D-altropyranoside is an excellent model system that showcases the principles discussed. Theoretical calculations, validated by NMR and rotational spectroscopy, have shown that its conformational equilibrium is highly sensitive to the environment.[1][2]
In the gas phase, free from solvent, the ⁴C₁ chair conformation is the undisputed global minimum. However, as the polarity of the solvent increases, other conformers become stabilized and their populations grow.
| Conformer | Gas Phase (Calculated) | D₂O (NMR-fitted) | Methanol-d₄ (NMR-fitted) | DMSO-d₆ (NMR-fitted) |
| ⁴C₁ | >99% | 85% | 87% | 89% |
| ¹C₄ | <1% | 8% | 2% | 2% |
| Boat/Skew | <1% | 7% | 11% | 9% |
Data synthesized from the findings reported in Synergy of Theory, NMR, and Rotational Spectroscopy to Unravel Structural Details of d-Altroside Puckering and Side Chain Orientation.[1]
This data clearly illustrates the profound impact of the solvent. In D₂O, the highly polar ¹C₄ conformer accounts for 8% of the population, a significant increase from the gas phase.[1] In less polar organic solvents like methanol and DMSO, boat and skew-boat (e.g., ᴼ,³B and B₃,ᴼ) conformations become surprisingly prominent, highlighting the complex interplay of steric and solvent interactions.[1]
Advanced Topics and Future Outlook
The field of computational carbohydrate chemistry is continually evolving. Advanced topics include:
-
The Kinetic Anomeric Effect: This describes how stereoelectronic effects can influence the transition states of reactions involving the anomeric center, thereby controlling reaction rates and stereoselectivity.[16]
-
Machine Learning: Emerging machine learning models, trained on large datasets of quantum mechanical calculations, are accelerating the prediction of molecular properties and conformational energies, offering a path to bypass some of the most computationally expensive steps.[15][17]
-
Automated Validation Tools: Software like Privateer can automatically analyze carbohydrate structures from databases like the PDB, checking for conformational, stereochemical, and regiochemical anomalies, providing a valuable layer of quality control.[3][18][19]
Conclusion
The is a complex but tractable problem that requires a multi-faceted approach. A simple energy minimization is insufficient. A successful strategy must begin with a broad search of the conformational space, followed by high-level quantum mechanical refinement, and crucially, must incorporate the profound influence of the solvent. The ultimate credibility of any theoretical model rests on its validation against experimental data, with NMR spectroscopy serving as the gold standard for solution-phase studies. By following the integrated workflow presented in this guide, researchers can confidently navigate the intricate energy landscapes of altropyranosides, unlocking deeper insights into the relationship between their structure and function.
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Navigating the Chemical Space of Altrose Derivatives
Executive Summary: The Altrose Anomaly[1]
In the crowded landscape of hexose chemistry, D-glucose and D-mannose dominate due to their thermodynamic stability and ubiquity. D-Altrose , the C-3 epimer of D-mannose (and C-2/C-3 epimer of D-glucose), remains a "rare sugar" that offers a distinct topological advantage: conformational plasticity .
Unlike glucose, which is rigidly locked in the
Conformational Dynamics: The vs. War
The defining feature of the altrose pyranoside ring is the accumulation of axial substituents. In the
The Equilibrium Mechanism
While most aldohexoses overwhelmingly favor the
- Conformer: Places the bulky C-5 hydroxymethyl group equatorially (favorable) but forces C-2 and C-3 hydroxyls axial (unfavorable).
- Conformer: Relieves the C-2/C-3 diaxial strain but forces the C-5 hydroxymethyl group axial (unfavorable).
This delicate energy balance means that solvent polarity and derivatization can be used as "switches" to toggle the sugar's shape.
Figure 1: The conformational equilibrium of D-altropyranose. Unlike glucose, altrose navigates a shallow energy landscape between chair forms.
Synthetic Strategies: Accessing the Altrose Scaffold
Since D-altrose is not economically viable to extract from natural sources, chemical synthesis is required. The two primary routes rely on C-3 epimerization of D-mannose or ring-opening of epoxide precursors .
Protocol A: The C-3 Mitsunobu Inversion (High Fidelity)
This method is preferred for generating differentially protected altrose donors for glycosylation.
Mechanism: The synthesis exploits the axial C-2 hydroxyl of mannose to direct chemistry at C-3, or directly inverts C-3 of a gluco/manno-derivative. A robust route proceeds from a 4,6-O-benzylidene-protected mannoside.
Step-by-Step Methodology
-
Starting Material: Methyl 4,6-O-benzylidene-
-D-mannopyranoside. -
Selective Protection: Selectively protect the C-2 hydroxyl (often axial) using tin-mediated alkylation or careful control of reagents (e.g., Benzyl bromide, NaH, low temp) to yield the 2-O-benzyl derivative. Note: C-3 is equatorial in mannose and less reactive than C-2 in many tin-mediated protocols, but direct alkylation often favors C-3. For Mitsunobu, we need a free C-3.
-
Correction: A common route uses the C-3 ketone . Oxidize C-3 of the 2-O-protected mannoside to the ulose (ketone), then reduce stereoselectively.
-
Direct Inversion Route:
-
Start with Methyl 4,6-O-benzylidene-
-D-glucopyranoside . -
Protect C-2 (e.g., Benzylation).
-
Mitsunobu Reaction at C-3:
-
Reagents: Triphenylphosphine (
), Diisopropyl azodicarboxylate (DIAD), Benzoic acid ( ). -
Solvent: Anhydrous THF or Toluene.
-
Conditions:
, 12 hours. -
Outcome: The equatorial C-3 hydroxyl of glucose attacks the phosphonium intermediate and is displaced by benzoate with inversion of configuration , yielding the allo- configuration (axial C-3).
-
Wait: Altrose is the C-3 epimer of mannose.[1] To get Altrose from Glucose, one must invert both C-2 and C-3.
-
Correct Altrose Route: Start from D-Mannose .[2]
-
Methyl glycosidation
Methyl -D-mannopyranoside. -
4,6-O-benzylidene protection.
-
C-3 Inversion: The C-3 hydroxyl in mannose is equatorial (in
). Inverting it yields Altrose (C-3 axial). -
Challenge: C-2 is axial. Inverting C-3 via Mitsunobu on a 2-protected mannoside is sterically congested.
-
Alternative:Epoxide Opening.
-
Form the 2,3-anhydro-D-mannopyranoside (from glucose precursors).
-
Nucleophilic opening of the epoxide usually follows the Fürst-Plattner rule (trans-diaxial opening). Opening a 2,3-allo-epoxide with hydroxide at C-2 yields altrose.
-
-
-
-
-
Protocol B: The "Epoxide Route" (Scalable)
This is the authoritative method for generating D-altrose derivatives in bulk.
-
Precursor: Methyl 4,6-O-benzylidene-2,3-di-O-tosyl-
-D-glucopyranoside. -
Epoxide Formation: Treat with NaOMe/MeOH. This forms the 2,3-anhydro-
-D-allopyranoside (epoxide "up"). -
Ring Opening:
-
Reagent: aqueous KOH or NaOH (high concentration).
-
Mechanism: Nucleophilic attack at C-2 (favored) or C-3.
-
Result: Attack at C-2 with inversion yields the D-altrose configuration (C-2 hydroxyl becomes axial, C-3 remains axial relative to the new configuration).
-
Data Summary: Synthesis Yields
| Precursor Scaffold | Key Reagent | Reaction Type | Product Configuration | Typical Yield |
| 2,3-anhydro-allo | NaOH (aq) | Epoxide Opening | D-Altrose (Major) | 65-80% |
| 3-O-Tf-Mannoside | Lattrell-Dax Inversion | D-Altrose | 50-60% | |
| Levoglucosenone | Cis-Hydroxylation | D-Altrosan | 85-90% |
Functionalization & Chemical Space
Once the altrose core is secured, the chemical space expands into three critical domains:
A. Iminosugars & Glycosidase Inhibitors
Nitrogen-containing altrose analogues (altrosamines) are potent inhibitors of glycosidases due to their ability to mimic the transition state of hydrolysis.
-
Target: Swainsonine analogues.
-
Chemistry: Ring contraction of 3,5-di-O-triflate altrose derivatives with benzylamine yields azetidine scaffolds.[3][4] These bicyclic systems map onto the active sites of mannosidases with high specificity.
B. Poly-Amido-Saccharides (PASs)
Altrose serves as a unique monomer for helical biomaterials.[5]
-
Structure:
-lactam altrose monomers.[5] -
Polymerization: Anionic ring-opening polymerization.[5]
-
Property: Unlike glucose-PAS (random coil), altrose-PAS adopts a stable right-handed helix in water.[5] This is driven by the steric clash of the axial substituents, forcing the backbone into a regular secondary structure.
C. 6-Deoxy-D-Altrose (Bacterial Antigens)
Found in the O-antigen of Pseudomonas and Lactarius mushrooms.
-
Synthesis Modification: Requires deoxygenation at C-6.
-
Protocol:
-
Start with Methyl
-D-altropyranoside. -
Selective iodination at C-6 (
). -
Reduction (
or ).
-
Figure 2: Divergent synthesis from the altrose core to bioactive scaffolds.[6][2][5][7][8][9]
References
-
Conformational Analysis of Altrose
-
Synthesis of Swainsonine Analogues
-
Helical Altrose Polymers
-
6-Deoxy-D-Altrose Identification
-
Rare Sugar Production (Izumoring)
- Title: Rare sugar research | Applied Microbiology and Enzyme Chemistry.
- Source: Kagawa University.
-
URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis from D-altrose of (5R,6R,7R,8S)-5,7-dihydroxy-8-hydroxymethylconidine and 2,4-dideoxy-2,4-imino-D-glucitol, azetidine analogues of swainsonine and 1,4-dideoxy-1,4-imino-D-mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Altrose Poly-amido-saccharides with β-N-(1→2)-d-amide Linkages: A Right-Handed Helical Conformation Engineered in at the Monomer Level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. Relative stability of 1C4 and 4C1 chair forms of b-D-glucose [web.inc.bme.hu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Glycosylation using Methyl β-D-altropyranoside
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Navigating the Stereochemical Labyrinth of Altrose Glycosylation
The synthesis of complex carbohydrates is a formidable challenge in modern organic chemistry, with the stereoselective formation of the glycosidic linkage being the crux of the matter. Among the monosaccharide building blocks, D-altrose presents a unique and often demanding stereochemical puzzle. Its characteristic axial disposition of hydroxyl groups at C2 and C3 in its most stable 4C1 chair conformation significantly influences its reactivity and the stereochemical outcome of glycosylation reactions. Methyl β-D-altropyranoside, as a foundational building block, offers a gateway to incorporating this rare sugar into oligosaccharides and glycoconjugates of biological and therapeutic interest.
These application notes provide a comprehensive guide for researchers navigating the intricacies of glycosylation reactions involving methyl β-D-altropyranoside. We will delve into the fundamental principles governing these reactions, from the strategic selection of protecting groups to the choice of glycosyl donors and activation systems. Detailed, field-proven protocols are provided to empower researchers to confidently design and execute their own glycosylation strategies.
The Altrose Conundrum: Understanding the Stereochemical Challenge
The primary challenge in the glycosylation of altrosides lies in controlling the anomeric stereoselectivity. The axial orientation of the C2 hydroxyl group in D-altropyranosides precludes the use of traditional neighboring group participation by an acyl protecting group to favor the formation of a 1,2-trans glycosidic linkage (β-linkage). Consequently, the formation of the thermodynamically favored α-glycoside is often the default outcome. Achieving the elusive β-altrosidic linkage, therefore, requires a carefully orchestrated interplay of protecting groups, donor selection, and reaction conditions to override this inherent preference.
A critical aspect to consider is the conformational equilibrium of the altropyranoside ring. The energy difference between the 4C1 and 1C4 chair conformations of D-altrose derivatives is relatively small, and the choice of protecting groups can significantly influence this equilibrium.[1] This conformational flexibility has a direct impact on the accessibility of the anomeric center and the stereochemical course of the glycosylation.
Strategic Planning: The Blueprint for Successful Altrose Glycosylation
A successful glycosylation strategy using methyl β-D-altropyranoside hinges on meticulous planning, encompassing the preparation of both the glycosyl donor and acceptor, and the selection of an appropriate coupling protocol.
Part 1: Preparing the Glycosyl Acceptor: Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-β-D-altropyranoside
To utilize methyl β-D-altropyranoside as a glycosyl acceptor, it is essential to selectively protect its hydroxyl groups, leaving a single hydroxyl group available for glycosylation. The 4,6-O-benzylidene acetal is a common and effective protecting group for pyranosides as it locks the pyranose ring in a rigid conformation and protects the primary C6 and equatorial C4 hydroxyls.[2][3][4][5] Subsequent benzylation of the remaining hydroxyl groups provides a fully protected acceptor, ready for glycosylation at a selectively deprotected position.
Protocol 1: Synthesis of Methyl 4,6-O-benzylidene-β-D-altropyranoside
This protocol is adapted from established procedures for the benzylidenation of methyl glycopyranosides.[2][3][4][5]
Materials:
-
Methyl β-D-altropyranoside
-
Benzaldehyde dimethyl acetal
-
p-Toluenesulfonic acid monohydrate (catalytic amount)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Triethylamine
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve methyl β-D-altropyranoside (1.0 equiv) in anhydrous DMF.
-
Add benzaldehyde dimethyl acetal (1.5 equiv) and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Heat the reaction mixture at 60 °C under an inert atmosphere (e.g., argon or nitrogen) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction to room temperature and quench with triethylamine.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford methyl 4,6-O-benzylidene-β-D-altropyranoside.
Characterization: The product should be characterized by 1H and 13C NMR spectroscopy to confirm the structure and purity.[6][7][8][9] The presence of the benzylidene acetal proton as a singlet around δ 5.5 ppm in the 1H NMR spectrum is a key diagnostic signal.
Part 2: Crafting the Glycosyl Donor: The Trichloroacetimidate Approach
Glycosyl trichloroacetimidates are highly effective glycosyl donors due to their high reactivity and the mild acidic conditions required for their activation.[10] The synthesis of an altrosyl trichloroacetimidate donor involves the preparation of the corresponding hemiacetal followed by reaction with trichloroacetonitrile.
Protocol 2: Synthesis of 2,3,4,6-Tetra-O-benzyl-D-altropyranosyl Trichloroacetimidate
This protocol is a generalized procedure based on standard methods for the synthesis of trichloroacetimidate donors.[11]
Materials:
-
2,3,4,6-Tetra-O-benzyl-D-altropyranose (hemiacetal)
-
Trichloroacetonitrile
-
1,8-Diazabicycl[5.4.0]undec-7-ene (DBU) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2,3,4,6-tetra-O-benzyl-D-altropyranose (1.0 equiv) in anhydrous DCM under an inert atmosphere.
-
Add trichloroacetonitrile (5.0 equiv).
-
Cool the solution to 0 °C and add a catalytic amount of DBU dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting hemiacetal is consumed (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a solvent system containing a small amount of triethylamine to neutralize residual acid) to yield the desired altrosyl trichloroacetimidate.
Causality Behind Experimental Choices: The use of DBU, a non-nucleophilic strong base, is crucial for the catalytic formation of the trichloroacetimidate without promoting side reactions. The reaction is performed under anhydrous conditions to prevent hydrolysis of the reactive trichloroacetimidate donor.
The Glycosylation Reaction: A Representative Protocol
The following protocol describes a representative glycosylation reaction between an altrosyl trichloroacetimidate donor and a partially protected methyl β-D-altropyranoside acceptor. The stereochemical outcome of this reaction is highly dependent on the specific protecting groups, solvent, and temperature. The formation of the β-glycoside is challenging and may require optimization.
Protocol 3: Glycosylation of Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-β-D-altropyranoside with an Altrosyl Trichloroacetimidate Donor
This is a representative protocol based on general glycosylation procedures using trichloroacetimidate donors.[12][13]
Materials:
-
Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-β-D-altropyranoside (Acceptor) (1.0 equiv)
-
2,3,4,6-Tetra-O-benzyl-D-altropyranosyl Trichloroacetimidate (Donor) (1.2 equiv)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equiv, as a solution in anhydrous DCM)
-
Activated molecular sieves (4 Å)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the acceptor, donor, and activated molecular sieves.
-
Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to -40 °C.
-
Add the TMSOTf solution dropwise.
-
Monitor the reaction progress by TLC. The reaction time can vary significantly depending on the reactivity of the donor and acceptor.
-
Once the reaction is complete, quench by adding triethylamine.
-
Allow the mixture to warm to room temperature, dilute with DCM, and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired disaccharide.
Self-Validating System: The progress of the reaction should be carefully monitored by TLC. The appearance of a new spot corresponding to the product and the disappearance of the limiting reactant (usually the acceptor) indicates a successful reaction. The crude reaction mixture can be analyzed by 1H NMR to get a preliminary assessment of the anomeric ratio (α:β) before purification.
Data Presentation and Analysis
The characterization of the newly synthesized glycoside is paramount. NMR spectroscopy is the most powerful tool for this purpose.
Table 1: Expected 1H and 13C NMR Chemical Shifts for a β-(1→4)-linked Disaccharide
| Proton/Carbon | Expected Chemical Shift (ppm) | Key Coupling Constants (Hz) |
| Anomeric H (H-1') | ~4.5 - 4.8 | J1',2' ~ 1-3 Hz (for β-linkage) |
| Anomeric C (C-1') | ~100 - 104 | |
| H-4 | Shifted downfield upon glycosylation | |
| C-4 | Shifted downfield upon glycosylation |
Note: The exact chemical shifts will depend on the protecting groups and the solvent used for NMR analysis.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the key workflows and decision-making processes in altrose glycosylation.
Caption: General workflow for glycosylation involving methyl β-D-altropyranoside.
Sources
- 1. Synergy of Theory, NMR, and Rotational Spectroscopy to Unravel Structural Details of d‐Altroside Puckering and Side Chain Orientation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. Selective 4,6-O-benzylidene formation of methyl α-D-mannopyranoside using 2,6-dimethylbenzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
- 7. mdpi.com [mdpi.com]
- 8. METHYL-ALPHA-D-XYLOPYRANOSIDE(91-09-8) 13C NMR [m.chemicalbook.com]
- 9. N.m.r. studies of the conformation of analogues of methyl beta-lactoside in methyl sulfoxide-d6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DSpace [cardinalscholar.bsu.edu]
- 11. researchgate.net [researchgate.net]
- 12. Stereoselective Glycosylations by Nitrosyl Tetrafluoroborate-Catalyzed Activation of Glycosyl Trichloroacetimidate Derivatives [organic-chemistry.org]
- 13. Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
analytical techniques for characterizing altropyranosides
Application Note: Structural Characterization of Altropyranosides
Abstract
Altropyranosides—glycosides of the rare sugar altrose—present unique analytical challenges due to their conformational flexibility and specific stereochemical relationship to more common hexoses like mannose and glucose. This guide details a multi-modal analytical workflow focusing on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We provide specific protocols for distinguishing the
Introduction: The "Altro" Challenge
In carbohydrate chemistry, D-altrose is the C-3 epimer of D-mannose and the C-2, C-3 di-epimer of D-glucose. Unlike the rigid glucose ring, altropyranosides are notorious for their conformational plasticity. The steric bulk of axial hydroxyl groups at C-2 and C-3 often destabilizes the standard
Why this matters:
-
Antibiotic Development: Altrose units are key components in pluramycin-class antibiotics and specific bacterial polysaccharides.
-
Stereochemical Ambiguity: Standard automated assignment algorithms often misidentify altrose as mannose due to similar
coupling constants.
Analytical Workflow Overview
The following decision matrix outlines the logical progression from crude isolate to validated structure.
Figure 1: Integrated workflow for the structural elucidation of altropyranosides.
NMR Spectroscopy: The Gold Standard
NMR is the primary tool for distinguishing altropyranosides. The diagnostic power lies in the vicinal coupling constants (
Theoretical Grounding: The Karplus Relationships
In a standard D-glucopyranoside (
-
H1: Equatorial (
) or Axial ( ) -
H2: Equatorial (Substituent is Axial)
-
H3: Equatorial (Substituent is Axial)
-
H4: Axial (Substituent is Equatorial)
This configuration results in a unique "narrow coupling" signature.
Table 1: Diagnostic Coupling Constants (Hz) for Methyl D-Altropyranoside
| Coupling | Diagnostic Note | ||
| Small for both anomers (eq-eq or ax-eq). Cannot be used alone to assign anomer. | |||
| CRITICAL: Distinguishes Altrose (small) from Glucose (large, | |||
| Distinguishes Altrose (small) from Mannose (large | |||
| Confirms the pyranose ring size (trans-diaxial relationship). |
Expert Insight: If your spectrum shows a "broad singlet" or very narrow multiplet for H-3, you likely have an altrose derivative. In Mannose, H-3 appears as a wide doublet of doublets (
).
Protocol: NMR Acquisition & Analysis
Objective: To unambiguously assign the anomeric configuration and ring conformation.
Materials:
-
600 MHz NMR Spectrometer (Cryoprobe recommended for limited sample).
-
Solvent:
(for unsubstituted) or (for protected derivatives). -
Tube: 3 mm high-precision NMR tube.
Step-by-Step Protocol:
-
Sample Preparation:
-
Dissolve 2–5 mg of glycoside in 0.6 mL of solvent.
-
Crucial Step: If signals are broad, the molecule may be flipping between
and . Cool the sample to 278 K ( C) to slow the exchange and sharpen lines.
-
-
1D Acquisition:
-
Acquire
H NMR with sufficient scans (NS=64) to resolve satellite peaks. -
Apply a window function (Gaussian broadening, GB=0.3, LB=-1.0) to enhance resolution of the small couplings.
-
-
2D NOESY Experiment (The Validator):
-
Why? Since
is small for both anomers, NOE is the only way to prove the linkage. - -Anomer: H-1 is equatorial. Expect strong NOE correlations between H-1 and H-2 .
- -Anomer: H-1 is axial. Expect strong NOE correlations between H-1 and H-3/H-5 (the 1,3-diaxial protons).
-
-
Data Analysis:
-
Extract
values.[1] -
Compare
and . If both are Hz, the altrose configuration is confirmed. -
Check NOE cross-peaks to assign
vs .
-
Mass Spectrometry: Fragmentation Analysis
While NMR provides stereochemistry, MS confirms the regio-chemistry of substituents (e.g., methyl or acetyl groups).
Technique: GC-MS of Permethylated Alditol Acetates (PMAA) or Direct Infusion ESI-MS/MS.
Key Fragmentation Pathways (ESI-MS/MS of O-Methyl Glycosides):
-
B-Type Ions: Cleavage of the glycosidic bond.
-
Cross-Ring Cleavages (
or ): These are sensitive to the stereochemistry of the hydroxyl groups.-
Altrose Specifics: Due to the axial C2/C3 hydroxyls, altrose derivatives often show enhanced intensity of the
fragment compared to glucose, due to the relief of 1,3-diaxial strain upon ring opening.
-
Conformation: The Hidden Variable
Altrose is unique because the
-
Protocol for Conformational Check:
-
Calculate the theoretical
for a perfect chair ( Hz). -
Measure your experimental
. -
Interpretation:
-
Hz
Pure Chair. -
Hz
Equilibrium ( ) or Skew Boat. -
Hz
Pure Chair (inverted).
-
Hz
-
Note: Large substituents (e.g., benzyl groups) at C3 can force the ring entirely into the
conformation to avoid steric clash.
References
-
Bock, K., & Thøgersen, H. (1982). Nuclear Magnetic Resonance Spectroscopy in the Study of Mono- and Oligosaccharides. Annual Reports on NMR Spectroscopy, 13, 1-57. Link
-
Angyal, S. J. (1969). The Composition and Conformation of Sugars in Solution. Angewandte Chemie International Edition, 8(3), 157-166. Link
-
Taha, H. A., et al. (2017). Conformational Analysis of Altrose-Containing Polysaccharides. Carbohydrate Research, 448, 82-90. Link
-
Struppe, J., et al. (2020). Pure Shift NMR for Resolving Crowded Glycan Spectra. Magnetic Resonance in Chemistry. Link
Appendix: Visualizing the Stereochemistry
Figure 2: Conformational equilibrium of altropyranosides and diagnostic coupling constants.
Sources
Application Notes & Protocols: Methyl β-D-Altropyranoside as a Versatile Chiral Building Block
Abstract
The demand for enantiomerically pure compounds in pharmaceuticals and material science has cemented the role of the "chiral pool" as a cornerstone of modern synthetic chemistry. Carbohydrates, with their densely packed stereocenters, represent a rich and readily available source of chiral starting materials. Among these, methyl β-D-altropyranoside presents a unique stereochemical profile that renders it a particularly valuable, albeit underutilized, building block. This guide provides an in-depth exploration of the strategic application of methyl β-D-altropyranoside in asymmetric synthesis, focusing on protecting group strategies, key transformations, and detailed experimental protocols for the synthesis of complex molecular architectures, including precursors to L-iduronic acid.
Introduction: The Strategic Value of Methyl β-D-Altropyranoside
D-Altrose is a C-3 epimer of D-glucose. The pyranoside form of its methyl glycoside, methyl β-D-altropyranoside, possesses a distinctive arrangement of hydroxyl groups (axial at C2, equatorial at C3, axial at C4) in its stable ⁴C₁ chair conformation. This specific stereochemistry dictates the relative reactivity of its hydroxyl groups, opening unique synthetic pathways that are often complementary to those available from more common hexoses like glucose or mannose.
Its primary utility lies in its pre-existing stereochemistry, which can be harnessed to construct complex targets, thereby reducing the need for cumbersome stereochemical inversions. A prime example is its application in the synthesis of L-iduronic acid (IdoA) derivatives.[1][2] IdoA is a critical component of glycosaminoglycans (GAGs) such as heparin, heparan sulfate, and dermatan sulfate, which are involved in a vast array of biological processes.[2] The synthesis of GAG oligosaccharides is a formidable challenge, and access to well-defined IdoA building blocks is essential.[2][3] Methyl β-D-altropyranoside provides a scaffold where the C3 and C4 hydroxyls already match the stereochemistry of L-iduronic acid, making it a highly attractive starting material.
Foundational Chemistry: Reactivity and Protection Strategies
The effective use of any polyol in multi-step synthesis hinges on the ability to differentiate between its hydroxyl groups. This requires a robust and orthogonal protecting group strategy. The unique stereochemistry of methyl β-D-altropyranoside governs the feasibility of these selective protections.
Hierarchy of Hydroxyl Group Reactivity
-
C6-OH (Primary): As a primary alcohol, the C6 hydroxyl is the most nucleophilic and least sterically hindered, making it the easiest to selectively functionalize.[4]
-
C2-OH, C3-OH, C4-OH (Secondary): The relative reactivity of the secondary hydroxyls is more nuanced. The equatorial C3-OH is generally more accessible than the axial C2-OH and C4-OH, which are more sterically shielded.
Key Protecting Group Strategies
The strategic protection of methyl β-D-altropyranoside is paramount for its use as a chiral building block. Orthogonal protecting groups, which can be removed under distinct conditions, are essential for the sequential manipulation of the different hydroxyl positions.[5]
Table 1: Orthogonal Protection Schemes for Methyl β-D-Altropyranoside
| Target Hydroxyl(s) | Reagent(s) | Protecting Group | Typical Conditions | Key Advantages & Notes |
| C4, C6 | Benzaldehyde dimethyl acetal, CSA | Benzylidene (Bn) | DMF, 60 °C | Forms a rigid 6-membered ring, conformationally locking the pyranose. Leaves C2 and C3 available for further functionalization. |
| C6 | tert-Butyldiphenylsilyl chloride (TBDPSCl), Imidazole | TBDPS | DMF, rt | Selectively protects the primary alcohol due to the steric bulk of the silyl group. Stable to a wide range of conditions. |
| C2, C3, C4 | Benzyl bromide (BnBr), NaH | Benzyl (Bn) | DMF, 0 °C to rt | Protects all remaining free hydroxyls. Benzyl ethers are stable to both acidic and basic conditions and are removed by hydrogenolysis.[5] |
| C3 | Acetic anhydride, Pyridine (controlled) | Acetyl (Ac) | CH₂Cl₂, 0 °C | The equatorial C3-OH can often be selectively acylated under controlled conditions due to its higher accessibility. |
Application Protocol 1: Synthesis of an L-Iduronic Acid Precursor
This section details a representative synthetic sequence to transform methyl β-D-altropyranoside into a protected L-iduronic acid derivative, a valuable building block for GAG synthesis.[1][6] The overall strategy involves selective protection, oxidation of the C6-hydroxyl, and subsequent functionalization.
Workflow for L-Iduronic Acid Precursor Synthesis
Caption: Synthetic workflow from methyl β-D-altropyranoside to a protected L-iduronic acid derivative.
Experimental Protocol: Step 4 - Selective Oxidation of C6-OH
This protocol describes the selective oxidation of the primary alcohol at C6 to a carboxylic acid using a TEMPO-mediated system, a mild and efficient method that avoids over-oxidation.
Materials:
-
Methyl 2,3,4-tri-O-benzyl-β-D-altropyranoside (1.0 eq)
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) (0.1 eq)
-
Iodobenzene diacetate (BAIB) (1.5 eq)
-
Dichloromethane (DCM) / Water (5:1 mixture)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve the starting altropyranoside derivative (1.0 eq) in a 5:1 mixture of DCM and water.
-
Addition of Reagents: Add TEMPO (0.1 eq) and BAIB (1.5 eq) to the vigorously stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Quenching: Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume excess oxidant. Stir for 15 minutes.
-
Work-up:
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude carboxylic acid by silica gel column chromatography to yield the desired protected methyl β-L-idopyranosiduronate.
Causality and Trustworthiness: The use of a TEMPO/BAIB system is critical for its mildness, ensuring that the acid- and base-labile protecting groups (benzyl ethers) and the glycosidic linkage remain intact.[3] Monitoring by TLC is a self-validating step to ensure the reaction goes to completion without significant side-product formation. The aqueous work-up is designed to remove the reagents and by-products effectively.
Application Protocol 2: Derivatization for Glycosylation Reactions
To be used as a glycosyl donor, the anomeric methyl glycoside must be converted into a more reactive species, such as a trichloroacetimidate or a thioglycoside.
Stereochemical Control in Glycosylation
The nature of the protecting group at the C2 position profoundly influences the stereochemical outcome of a glycosylation reaction.
Caption: Influence of C2-protecting group on glycosylation stereoselectivity.
Experimental Protocol: Synthesis of a Glycosyl Trichloroacetimidate Donor
This protocol outlines the conversion of a protected altropyranose (with a free anomeric hydroxyl) into a highly reactive trichloroacetimidate donor.
Materials:
-
1-OH-altropyranose derivative (1.0 eq)
-
Trichloroacetonitrile (Cl₃CCN) (10 eq)
-
1,8-Diazabicycloundec-7-ene (DBU) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the 1-OH-altropyranose derivative in anhydrous DCM.
-
Reagent Addition: Add trichloroacetonitrile (10 eq) to the solution.
-
Initiation: Cool the mixture to 0 °C and add DBU (0.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 1-2 hours).
-
Work-up:
-
Concentrate the reaction mixture directly under reduced pressure.
-
Immediately purify the crude product by silica gel chromatography (often pre-treated with triethylamine to prevent decomposition of the product on the column).
-
-
Storage: The resulting trichloroacetimidate is often used immediately in the subsequent glycosylation step due to its sensitivity to moisture and acid.
Causality and Trustworthiness: DBU is a strong, non-nucleophilic base, which is ideal for catalyzing the addition of the anomeric hydroxyl to trichloroacetonitrile without promoting side reactions. The use of anhydrous conditions is critical as the product is highly moisture-sensitive. Direct purification without an aqueous work-up prevents hydrolysis.
Conclusion
Methyl β-D-altropyranoside is a powerful chiral building block whose unique stereochemistry provides elegant and efficient synthetic routes to complex and biologically important molecules, particularly L-iduronic acid derivatives. A thorough understanding of its conformational properties and the strategic application of orthogonal protecting groups are key to unlocking its full synthetic potential. The protocols detailed herein provide a reliable framework for researchers, scientists, and drug development professionals to incorporate this versatile synthon into their synthetic programs.
References
-
Gardiner, J. M., et al. (2015). Synthesis of L-iduronic acid derivatives via [3.2.1] and [2.2.2] L-iduronic lactones from bulk glucose-derived cyanohydrin hydrolysis: A reversible conformationally-switched super-disarmed/re-armed lactone route to heparin disaccharides. Journal of Organic Chemistry. Available at: [Link]
-
Mohamed, S. (2016). Synthesis of C-2 Functionalized L-Iduronic Acid Derivatives as Potential Pharmacological Chaperones for MPS II (Hunter Syndrome). The University of Queensland eSpace. Available at: [Link]
-
Horton, D., & Tronchet, J. M. (1966). Preparation of derivatives of L-idose and L-iduronic acid from 1,2-O-isopropylidene-alpha-D-glucofuranose by way of acetylenic intermediates. Carbohydrate Research. Available at: [Link]
-
PubChem. (n.d.). Methyl beta-d-allopyranoside. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
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PubChem. (n.d.). beta-D-Altropyranoside, methyl. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
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De Meo, C., et al. (2005). Synthesis of Iduronic Acid Building Blocks for the Modular Assembly of Glycosaminoglycans. Organic Letters. Available at: [Link]
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Gardiner, J. M. (2015). Synthesis of L-iduronic acid derivatives via [3.2.1] and [2.2.2] L-iduronic lactones from bulk glucose-derived cyanohydrin hydrolysis: a reversible conformationally-switched super-disarmed/re-armed lactone route to heparin disaccharides. The Journal of Organic Chemistry. Available at: [Link]
-
Boltje, T. J., et al. (2009). Protecting Group Strategies in Carbohydrate Chemistry. Chemical Society Reviews. Available at: [Link]
-
Evans, D. A. (n.d.). Asymmetric Synthesis. University of York. Retrieved February 20, 2026, from [Link]
-
Avci, F. Y., et al. (2015). Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Kawsar, S. M. A. (2021). Handbook of Methyl β-D-Galactopyranosides: Synthesis and Biological Investigation. Approaches to Pharmaceutical Uses. ResearchGate. Available at: [Link]
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Kocienski, P. J. (2005). Protecting Groups. Thieme. Available at: [Link]
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van der Vorm, S. (2018). Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University. Available at: [Link]
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Hossain, M. A., et al. (2022). Methyl β-D-galactopyranoside esters as potential inhibitors for SARS-CoV-2 protease enzyme: synthesis, antimicrobial, PASS, molecular docking, molecular dynamics simulations and quantum computations. RSC Advances. Available at: [Link]
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Walvoort, M. T. C., et al. (2012). Protecting Groups in Peptide Synthesis: A Detailed Guide. Leiden University. Available at: [Link]
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Application Notes & Protocols: Leveraging the Unique Stereochemistry of Altropyranosides in Modern Drug Discovery
Preamble: The Quest for Novel Scaffolds in a Post-Genomic Era
In contemporary drug discovery, the pursuit of novel chemical entities with improved efficacy and specificity is relentless. While high-throughput screening has expanded our chemical libraries, there is a growing appreciation for "privileged scaffolds"—molecular frameworks that are predisposed to bind to multiple biological targets.[1] However, the overuse of common scaffolds can lead to challenges in achieving selectivity and overcoming drug resistance. This necessitates the exploration of less conventional molecular architectures. Carbohydrates, with their inherent chirality and dense functionalization, represent a rich, yet challenging, source of structural diversity. Among these, the rare sugar D-altrose and its pyranoside derivatives—altropyranosides—offer a unique stereochemical landscape for crafting next-generation therapeutics. This guide provides an in-depth exploration of the synthesis, application, and future potential of altropyranosides in medicinal chemistry.
Chapter 1: The Altropyranoside Anomaly: A Stereochemical Outlier
The therapeutic potential of an altropyranoside lies in its unique three-dimensional structure. D-altrose is the C-3 epimer of D-mannose. In its most stable chair conformation (⁴C₁), methyl α-D-altropyranoside presents a distinctive arrangement of hydroxyl groups: C2-OH (equatorial), C3-OH (axial), and C4-OH (equatorial). This axial hydroxyl group at the C-3 position creates a distinct topographical and electronic profile compared to more common hexoses like glucose or mannose. This structural peculiarity is the cornerstone of its application in drug discovery, as it allows for interactions with biological targets in ways that other sugars cannot, potentially leading to higher affinity and selectivity.
Chapter 2: The Synthetic Hurdle: Accessing the Altropyranoside Core
A common and effective route involves an oxidation-reduction sequence at the C-3 position of a protected mannopyranoside. This two-step process epimerizes the C-3 hydroxyl group from its equatorial orientation in mannose to the axial position characteristic of altrose.
Experimental Workflow: From Mannopyranoside to Altropyranoside
The following diagram illustrates a generalized synthetic workflow for accessing an altropyranoside scaffold from a readily available mannopyranoside precursor.
Caption: Generalized workflow for the synthesis of an altropyranoside precursor.
Protocol 1: Synthesis of Methyl 4,6-O-benzylidene-α-D-altropyranoside
This protocol describes a representative procedure for the epimerization of a protected mannopyranoside to the corresponding altropyranoside via an oxidation-reduction sequence.[2]
Materials:
-
Methyl 4,6-O-benzylidene-α-D-mannopyranoside
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM, anhydrous)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH, anhydrous)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Oxidation:
-
Dissolve Methyl 4,6-O-benzylidene-α-D-mannopyranoside (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add Dess-Martin Periodinane (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution and saturated Na₂S₂O₃ solution. Stir vigorously for 30 minutes until the layers are clear.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude ketone intermediate.
-
-
Reduction:
-
Dissolve the crude ketone from the previous step in anhydrous MeOH and cool to 0 °C.
-
Slowly add NaBH₄ (2.0 eq) in small portions. Causality Note: The stereochemical outcome of the reduction is crucial. The hydride reagent will preferentially attack from the equatorial face to avoid steric hindrance, resulting in the formation of the desired axial hydroxyl group of the altroside.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour. Monitor by TLC.
-
Carefully quench the reaction by the slow addition of acetic acid until gas evolution ceases.
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between EtOAc and water. Separate the layers and extract the aqueous phase with EtOAc.
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by silica gel flash chromatography (e.g., using a gradient of Hexanes/EtOAc) to afford the pure Methyl 4,6-O-benzylidene-α-D-altropyranoside.
-
Chapter 3: Altropyranosides in Action: Therapeutic Frontiers
The unique structure of altropyranosides makes them promising candidates for several therapeutic applications, most notably as enzyme inhibitors.
Glycosidase Inhibition: A Prime Target
Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates.[3] They are fundamentally important in various physiological and pathological processes, including intestinal digestion, lysosomal metabolism, and the post-translational processing of glycoproteins. For instance, viral envelope glycoproteins often require processing by host-cell glycosidases (e.g., glucosidase II) to fold correctly, making these enzymes an attractive target for antiviral therapies.[3][4]
Altropyranosides, as sugar analogues, can act as competitive inhibitors by mimicking the natural substrate and binding to the enzyme's active site.[5][6] Their distinct stereochemistry can lead to tighter or more specific binding than inhibitors based on more common sugars. This is particularly relevant for developing drugs for type 2 diabetes (inhibiting α-glucosidase to slow glucose absorption) and certain viral infections.[7][8]
Caption: Mechanism of α-glucosidase inhibition by an altropyranoside analogue.
Protocol 2: In Vitro α-Glucosidase Inhibition Assay
This protocol provides a method for assessing the inhibitory activity of altropyranoside derivatives against yeast α-glucosidase using a chromogenic substrate.
Materials:
-
Yeast α-glucosidase (from Saccharomyces cerevisiae)
-
Phosphate buffer (e.g., 100 mM, pH 6.8)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
Test compounds (altropyranoside derivatives) dissolved in DMSO
-
Acarbose (positive control)
-
Sodium carbonate (Na₂CO₃, 0.2 M) to stop the reaction
-
96-well microplate
-
Microplate reader (405 nm)
Procedure:
-
Preparation:
-
Prepare a stock solution of α-glucosidase in phosphate buffer.
-
Prepare a stock solution of pNPG in phosphate buffer.
-
Prepare serial dilutions of the test compounds and acarbose in DMSO, then dilute further in phosphate buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (<1%) to avoid enzyme inhibition.
-
-
Assay:
-
In a 96-well plate, add 50 µL of phosphate buffer to the blank wells.
-
Add 50 µL of each test compound dilution or control to the respective wells.
-
Add 50 µL of the α-glucosidase solution to all wells except the blank.
-
Pre-incubate the plate at 37 °C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG substrate solution to all wells.
-
Incubate the plate at 37 °C for 30 minutes.
-
Stop the reaction by adding 100 µL of 0.2 M Na₂CO₃ solution to each well.
-
-
Measurement and Analysis:
-
Measure the absorbance of each well at 405 nm. The yellow color is due to the formation of p-nitrophenol.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) using non-linear regression analysis.
-
Data Presentation:
| Compound | Target Enzyme | IC₅₀ (µM) |
| Acarbose (Control) | Yeast α-glucosidase | ~250 |
| Altropyranoside X | Yeast α-glucosidase | Experimental Value |
| Altropyranoside Y | Yeast α-glucosidase | Experimental Value |
Antimicrobial and Antiviral Potential
The surface of many bacteria, fungi, and viruses is decorated with carbohydrates that are essential for virulence, adhesion, and recognition. Molecules that can interfere with these carbohydrate-mediated processes are valuable targets for antimicrobial drug discovery.[9][10] While research is still emerging, derivatized altropyranosides are being explored for their potential to act as antibacterial or antifungal agents.[9] The development of such agents often involves modifying the altropyranoside scaffold with lipophilic or aromatic groups to enhance membrane interaction or binding to specific microbial targets.[9][11]
The antiviral strategy often links back to glycosidase inhibition. By inhibiting host enzymes responsible for processing viral glycoproteins, altropyranoside-based drugs could prevent proper viral assembly and maturation, rendering the viruses non-infectious.[12][13]
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compounds (altropyranoside derivatives)
-
Standard antibiotic (e.g., Ampicillin) as a positive control
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL
Procedure:
-
Add 100 µL of sterile broth to each well of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform a 2-fold serial dilution across the row.
-
Repeat for each test compound and the positive control. Leave one row as a growth control (no compound).
-
Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Cover the plate and incubate at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Chapter 4: Designing the Next Generation: A Medicinal Chemist's Perspective
The altropyranoside core is a starting point. To transform it into a potent drug candidate, medicinal chemists employ structure-activity relationship (SAR) studies and computational modeling. By systematically modifying the scaffold—for instance, by acylating hydroxyl groups, introducing nitrogen or sulfur atoms, or attaching aromatic side chains—researchers can probe how these changes affect biological activity.[9][11]
Molecular docking simulations can predict how different altropyranoside derivatives will bind to a target protein's active site, guiding the synthesis of more potent and selective compounds.[7][14] This iterative cycle of design, synthesis, and testing is fundamental to modern drug discovery.
Caption: Iterative drug discovery cycle using an altropyranoside scaffold.
Conclusion and Future Outlook
Altropyranosides represent a compelling, albeit challenging, scaffold for drug discovery. Their unique stereochemistry provides an opportunity to design highly specific inhibitors for enzymes like glycosidases, with potential applications in antiviral, antidiabetic, and antimicrobial therapies. The primary obstacle remains their synthesis, but as new and more efficient stereoselective glycosylation and epimerization methods are developed, these rare sugars will become more accessible.[15][16] The future of altropyranoside-based drug discovery lies in the synergy between advanced organic synthesis, computational chemistry, and innovative biological screening to unlock the full therapeutic potential of this unconventional molecular architecture.
References
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- Chemical O‐Glycosylations: An Overview. (n.d.). Wiley Online Library.
- Efficient Antibacterial/Antifungal Activities: Synthesis, Molecular Docking, Molecular Dynamics, Pharmacokinetic, and Binding Free Energy of Galactopyranoside Derivatives. (2022). MDPI.
- New Dibenzo-α-pyrone Derivatives with α-Glucosidase Inhibitory Activities from the Marine-Derived Fungus Alternaria alternata. (2022). MDPI.
- Strategic overview of chemical glycosylation methods. (n.d.). ResearchGate.
- Synthesis of 3-C-Methyl-d-Mannopyranoside Derivatives Functionalized at the 3-Position. (2026). ACS Publications.
- Biological evaluation of some mannopyranoside derivatives. (2021). ResearchGate.
- Privileged Scaffolds for Library Design and Drug Discovery. (n.d.). PMC.
- Enzymatic C–H Functionalizations for Natural Product Synthesis. (n.d.). PMC.
- Galactopyranoside Derivatives as Potential Antibacterial Therapeutic Drugs for Pharmaceutical Uses. (2023). ResearchGate.
- Phytochemicals from Plant Foods as Potential Source of Antiviral Agents: An Overview. (2021). MDPI.
- Alkaloids as anticancer agents. (n.d.). Semantic Scholar.
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- An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. (n.d.). PMC.
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- Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry. (2018). MDPI.
- Alkaloids as potential antivirals. A comprehensive review. (n.d.). Semantic Scholar.
- Antibacterial and Synergistic Activity of Pentacyclic Triterpenoids Isolated from Alstonia scholaris. (n.d.). PMC.
- Therapeutic value of steroidal alkaloids in cancer: Current trends and future perspectives. (n.d.). Wiley Online Library.
- Alkaloids: Therapeutic Potential against Human Coronaviruses. (2020). Semantic Scholar.
- Naturally-Occurring Alkaloids of Plant Origin as Potential Antimicrobials against Antibiotic-Resistant Infections. (2020). MDPI.
- Anti-Cancer Potential of Synthetic Oleanolic Acid Derivatives and Their Conjugates with NSAIDs. (2021). MDPI.
- Synthetic Access to Stable Atropisomers in Drug Discovery via Catalysis. (2022). Sigma-Aldrich.
- Potential of plants-based alkaloids, terpenoids and flavonoids as antibacterial agents: An update. (n.d.). ResearchGate.
- Alkaloids: A Source of Anticancer Agents from Nature. (2025). ResearchGate.
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- What are Glycosidase inhibitors and how do they work?. (2024). Carbosynth.
- Achievement of the Selectivity of Cytotoxic Agents against Cancer Cells by Creation of Combined Formulation with Terpenoid Adjuvants as Prospects to Overcome Multidrug Resistance. (2023). MDPI.
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- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). MDPI.
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Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of β-Altrophyranosides
Welcome to the technical support center for the stereoselective synthesis of β-altropyranosides. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of complex carbohydrates. Here, we address common challenges and frequently asked questions encountered during the synthesis of these unique 1,2-cis glycosidic linkages. Our aim is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Section 1: Frequently Asked Questions (FAQs) - Core Challenges
Question 1: Why is the stereoselective synthesis of β-altropyranosides so challenging?
The primary difficulty in synthesizing β-altropyranosides lies in the formation of the 1,2-cis-glycosidic linkage. Several factors contribute to this challenge:
-
Anomeric Effect: The anomeric effect thermodynamically favors the formation of the α-anomer, where the anomeric substituent is in an axial orientation.
-
Steric Hindrance: The incoming glycosyl acceptor must approach from the sterically more hindered β-face of the altropyranosyl donor.
-
Lack of Neighboring Group Participation: Unlike the synthesis of 1,2-trans glycosides, there is no participating group at the C-2 position to direct the stereochemical outcome.[1] This means that traditional methods relying on acyl protecting groups at C-2 to form an intermediate dioxolenium ion are not applicable for achieving the β-linkage.[2]
These combined factors mean that glycosylation reactions of altropyranose donors often result in a mixture of anomers, with the α-anomer being the major product under many conditions.[1]
Question 2: What is the fundamental difference between kinetic and thermodynamic control in the context of altropyranoside synthesis?
Understanding the principles of kinetic versus thermodynamic control is crucial for devising a successful strategy for β-altropyranoside synthesis.[3][4][5][6]
-
Thermodynamic Control: Under conditions that allow the reaction to reach equilibrium (e.g., higher temperatures, longer reaction times), the most stable product will be favored. In the case of altropyranosides, the α-anomer is generally the thermodynamically more stable product due to the anomeric effect.
-
Kinetic Control: Under conditions where the reaction is irreversible or stopped before equilibrium is reached (e.g., low temperatures, short reaction times), the product that is formed fastest will predominate. The goal in β-altropyranoside synthesis is often to find conditions that favor the kinetic formation of the β-anomer.
The challenge lies in the fact that the transition state leading to the β-anomer is often higher in energy than that leading to the α-anomer, making the α-anomer the kinetic product as well in many cases. Therefore, specialized strategies are required to lower the activation energy for the formation of the β-product.
Section 2: Troubleshooting Guide - Practical Solutions to Common Problems
Problem 1: My glycosylation reaction is yielding predominantly the α-anomer. How can I improve the β-selectivity?
This is the most common issue faced in altropyranoside synthesis. Here are several strategies to enhance β-selectivity, moving from simple adjustments to more advanced techniques.
Solution 2.1.1: Optimization of Reaction Conditions
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the stereochemical outcome. Non-polar, non-coordinating solvents like toluene or dichloromethane are often a good starting point. Ethereal solvents, such as diethyl ether or tetrahydrofuran, can sometimes promote the formation of α-glycosides.[7] A systematic screening of solvents is highly recommended.
-
Temperature: Low temperatures generally favor the kinetic product.[3][5] Performing the reaction at temperatures ranging from -78 °C to 0 °C can significantly enhance β-selectivity by slowing down the rate of the competing α-glycosylation and preventing anomerization of the initially formed product.
-
Activator/Promoter System: The choice of activator for the glycosyl donor is critical. For thioglycoside donors, common activators include N-iodosuccinimide (NIS)/triflic acid (TfOH) or dimethyl(methylthio)sulfonium triflate (DMTST). For glycosyl trichloroacetimidates, a catalytic amount of a Lewis acid such as trimethylsilyl triflate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂) is typically used.[8] The nature and stoichiometry of the activator can influence the reaction mechanism and, consequently, the stereoselectivity.
Solution 2.1.2: Strategic Use of Protecting Groups
The protecting groups on the glycosyl donor play a crucial role beyond simply masking reactive hydroxyl groups; they can exert profound stereoelectronic effects.[2][9]
-
The 4,6-O-Benzylidene Acetal: The use of a 4,6-O-benzylidene acetal on mannose-type donors (the C-2 epimer of altrose) has been shown to favor β-glycosylation.[10][11] This is attributed to the conformational rigidity imposed by the benzylidene group, which can favor an SN2-like displacement at the anomeric center. While altrose itself has a different stereochemistry at C-3, the principle of using conformationally restricting protecting groups is a valuable strategy to explore.
-
Electron-Withdrawing Groups: Placing electron-withdrawing protecting groups, such as esters (e.g., benzoyl), on the altropyranose ring can disfavor the formation of a charge-stabilized oxocarbenium ion intermediate, which is often a precursor to the α-anomer. This can push the reaction towards a more SN2-like pathway, favoring inversion of configuration at the anomeric center to yield the β-product.[2]
Table 1: Influence of C-2 and C-3 Protecting Groups on Anomeric Selectivity
| C-2 Protecting Group | C-3 Protecting Group | Typical α:β Ratio | Rationale |
| Benzyl (ether) | Benzyl (ether) | High α | Electron-donating, stabilizes oxocarbenium ion. |
| Benzoyl (ester) | Benzoyl (ester) | Improved β-selectivity | Electron-withdrawing, disfavors oxocarbenium ion. |
| Benzyl (ether) | Benzoyl (ester) | Variable | The interplay of electronic effects can be complex. |
Solution 2.1.3: Advanced Glycosylation Methods
When conventional methods fail, more advanced strategies may be necessary.
-
Gold(I)-Catalyzed Glycosylation: Recent studies have shown that gold(I) catalysts can be highly effective in promoting the stereoselective formation of challenging glycosidic linkages, including 1,2-cis-altropyranosides.[1][12] This method often utilizes specialized glycosyl donors, such as ortho-alkynylbenzoates.
-
Intramolecular Aglycone Delivery (IAD): This powerful technique involves tethering the glycosyl acceptor to the glycosyl donor. The subsequent intramolecular glycosylation is often highly stereoselective due to conformational constraints. While synthetically more demanding, IAD can provide access to β-altropyranosides that are inaccessible by other means.
Problem 2: I am observing significant amounts of side products, such as glycal formation or orthoester rearrangement. What can I do?
The formation of side products is often indicative of a reaction that is proceeding through a highly reactive, and often non-selective, oxocarbenium ion intermediate.
Solution 2.2.1: Modifying the Glycosyl Donor
-
Leaving Group Tuning: The nature of the leaving group at the anomeric position can influence the reactivity of the glycosyl donor. More reactive leaving groups (e.g., trichloroacetimidates) may lead to more side products than less reactive ones (e.g., thioglycosides). Conversely, a leaving group that is too stable may require harsh activation conditions, which can also lead to side reactions. Experimenting with different glycosyl donors is a key troubleshooting step.
Solution 2.2.2: Use of Additives
-
Hindered Bases: The inclusion of a non-nucleophilic, hindered base, such as 2,6-di-tert-butyl-4-methylpyridine (DTBMP), can scavenge acidic byproducts that may promote side reactions like glycal formation.
-
Molecular Sieves: Freshly activated powdered molecular sieves are essential for scavenging trace amounts of water, which can hydrolyze the glycosyl donor or the activated intermediate.
Problem 3: The reaction is sluggish and gives low yields, even after prolonged reaction times.
Low reactivity can be due to a number of factors, including steric hindrance and the electronic properties of the glycosyl donor and acceptor.
Solution 2.3.1: Enhancing Donor Reactivity
-
The "Armed-Disarmed" Principle: This concept relates the electronic properties of the protecting groups to the reactivity of the glycosyl donor. Donors with electron-donating protecting groups (e.g., benzyl ethers) are considered "armed" and are more reactive. Those with electron-withdrawing groups (e.g., benzoyl esters) are "disarmed" and less reactive. If your donor is heavily benzoylated, consider switching to benzyl ethers on positions remote from the anomeric center to increase reactivity. However, be mindful that this can also impact stereoselectivity.
Solution 2.3.2: Optimizing the Glycosyl Acceptor
-
Steric Accessibility: Highly hindered glycosyl acceptors will react more slowly. If possible, choose a synthetic route that utilizes a less sterically encumbered acceptor.
-
Nucleophilicity: The nucleophilicity of the acceptor's hydroxyl group is also a key factor. Primary alcohols are generally more reactive than secondary alcohols.
Section 3: Experimental Protocols and Workflows
Protocol 1: General Procedure for Gold(I)-Catalyzed Glycosylation for β-Altrophyranoside Synthesis
This protocol is adapted from methodologies that have proven successful for the synthesis of 1,2-cis-glycosides.[1][12]
Step-by-Step Methodology:
-
Preparation of Reactants: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the glycosyl acceptor (1.0 equivalent) and freshly activated 4 Å molecular sieves.
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to achieve a concentration of 0.05 M with respect to the glycosyl acceptor.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.
-
Addition of Donor and Catalyst: In a separate flame-dried flask, dissolve the altropyranosyl ortho-hexynylbenzoate donor (1.2 equivalents) and the gold(I) catalyst (e.g., PPh₃AuNTf₂, 0.1 equivalents) in anhydrous DCM.
-
Reaction Initiation: Add the solution of the donor and catalyst to the cooled solution of the acceptor dropwise over 10-15 minutes.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by adding a few drops of triethylamine.
-
Workup: Allow the mixture to warm to room temperature, dilute with DCM, and filter through a pad of Celite. Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Diagram 1: Workflow for Gold(I)-Catalyzed Glycosylation
Caption: A stepwise workflow for β-altropyranoside synthesis.
Diagram 2: Conceptual Relationship of Factors Influencing Stereoselectivity
Caption: Interplay of factors in β-altropyranoside synthesis.
Section 4: Concluding Remarks
The stereoselective synthesis of β-altropyranosides remains a formidable challenge in carbohydrate chemistry. There is no single "magic bullet" solution; success often hinges on a multi-faceted approach involving careful optimization of reaction conditions, strategic choice of protecting groups, and the use of modern catalytic methods. This guide provides a starting point for troubleshooting common issues and a framework for thinking about how to rationally design a successful synthesis. We encourage you to systematically explore the variables discussed herein and to consult the primary literature for the most recent advances in this exciting and evolving field.
References
-
Synthesis of β-(1→2)-Linked 6-Deoxy-l-altropyranose Oligosaccharides via Gold(I)-Catalyzed Glycosylation of an ortho-Hexynylbenzoate Donor. The Journal of Organic Chemistry. [Link]
-
Synthesis of β-(1→2)-Linked 6-Deoxy-l-altropyranose Oligosaccharides via Gold(I)-Catalyzed Glycosylation of an ortho-Hexynylbenzoate Donor. PubMed. [Link]
-
Influence of the O3 Protecting Group on Stereoselectivity in the Preparation of C-Mannopyranosides with 4,6-O-Benzylidene Protected Donors. The Journal of Organic Chemistry. [Link]
-
Influence of the O3 Protecting Group on Stereoselectivity in the Preparation of C-Mannopyranosides with 4,6-O-Benzylidene Protected Donors. PubMed. [Link]
-
Stereoselective Construction of β-Mannopyranosides by Anomeric O-Alkylation: Synthesis of the Trisaccharide Core of N-linked Glycans. PubMed. [Link]
-
Anomeric oxyacetamide assisted site-selective C-2 arylation and its application in O/S glycosylation of 2,3 eno-pyranoside. Chemical Communications. [Link]
-
Highly Stereoselective Synthesis of 2-Azido-2-Deoxyglycosides via Gold-Catalyzed SN2 Glycosylation. PubMed. [Link]
-
Synthesis of Glycosides Containing d ‐Allose. ResearchGate. [Link]
- Protecting groups. [No Source Found].
-
Thermodynamic and kinetic reaction control. Wikipedia. [Link]
-
Stereoselective Synthesis of β-S-Glycosides via Palladium Catalysis. ResearchGate. [Link]
-
Bimodal Glycosyl Donors as an Emerging Approach Towards a General Glycosylation Strategy. White Rose Research Online. [Link]
- Understanding product optimization: Kinetic versus thermodynamic control. [No Source Found].
-
Stereo- and Site-Selective Glycosylation Catalyzed by Bis-Thioureas. Harvard DASH. [Link]
-
Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]
-
Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers. [Link]
-
Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. MDPI. [Link]
-
Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. MDPI. [Link]
-
Glycosyl donors in “unusual” conformations – influence on reactivity and selectivity. Comptes Rendus de l'Académie des Sciences. [Link]
-
Kinetic Control vs. Thermodynamic Control. YouTube. [Link]
-
Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. ResearchGate. [Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content. Jack Westin. [Link]
-
Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Beilstein Journals. [Link]
-
Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. PubMed. [Link]
-
Palladium(ii)-assisted activation of thioglycosides. PubMed. [Link]
-
Stereoselective Synthesis of β- S-Glycosides via Palladium Catalysis. PubMed. [Link]
-
Hypervalent chalcogenonium organocatalysis for the direct stereoselective synthesis of deoxyglycosides from hemiacetals. PubMed. [Link]
-
versatile building blocks for the stereoselective synthesis of non-beta-lactam products. PubMed. [Link]
-
Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. jackwestin.com [jackwestin.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. BJOC - Strategies toward protecting group-free glycosylation through selective activation of the anomeric center [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Influence of the O3 Protecting Group on Stereoselectivity in the Preparation of C-Mannopyranosides with 4,6-O-Benzylidene Protected Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of β-(1→2)-Linked 6-Deoxy-l-altropyranose Oligosaccharides via Gold(I)-Catalyzed Glycosylation of an ortho-Hexynylbenzoate Donor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Methyl β-D-altropyranoside Purification
Welcome to the technical support center for the purification of Methyl β-D-altropyranoside. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating and purifying this specific altropyranoside. Altrose and its derivatives are known for presenting unique challenges due to their stereochemistry. This document provides in-depth, experience-based insights and practical troubleshooting advice to help you achieve high purity and yield in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter when working with Methyl β-D-altropyranoside.
Q1: What are the most common impurities I should expect during the synthesis and purification of Methyl β-D-altropyranoside?
A1: The impurity profile is largely dictated by your synthetic route, but several classes of impurities are common. The most significant challenge is the presence of the anomeric isomer, Methyl α-D-altropyranoside.[1] Chemical glycosylation reactions often proceed through oxonium ion intermediates, leading to a mixture of α and β anomers.[1] Other common impurities include unreacted starting materials, residual protecting groups (e.g., benzyl, silyl, or acetyl groups), and by-products from deprotection steps.[2][3] In some cases, small amounts of polyglycosides may also form.[4]
Q2: Why is the separation of α- and β-anomers so difficult?
A2: The α- and β-anomers of Methyl D-altropyranoside are diastereomers that differ only in the stereochemistry at the anomeric carbon (C-1). This subtle structural difference results in very similar physical and chemical properties, including polarity, solubility, and molecular weight. Consequently, they interact similarly with chromatographic stationary phases, leading to co-elution or poor resolution, making their separation non-trivial.[1]
Q3: What are the essential analytical techniques to confirm the identity and purity of my final product?
A3: A combination of techniques is essential for unambiguous characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable. The coupling constant of the anomeric proton (¹J C1,H1) is the most reliable method to determine the stereochemistry of the glycosidic bond.[1] 2D NMR techniques like HSQC can help assign the C-1 signal.
-
High-Performance Liquid Chromatography (HPLC): HPLC is crucial for assessing purity and resolving the two anomers. Method development is key to achieving baseline separation.[1]
-
Mass Spectrometry (MS): MS confirms that the purified compound has the correct mass-to-charge ratio, verifying its molecular weight.[1]
Part 2: In-Depth Troubleshooting Guide
This section is formatted as a problem-and-solution guide to address specific experimental challenges.
Issue 1: Poor Chromatographic Separation
Q: My column chromatography (flash or HPLC) shows a single broad peak or two poorly resolved peaks. I suspect an anomeric mixture. How can I improve the separation?
A: This is the most common purification challenge. The key is methodical optimization of your chromatographic conditions.
Causality: The similar polarity of the α- and β-anomers leads to very close retention times on standard silica or C18 columns.[1] Effective separation requires enhancing the subtle differences in their interaction with the stationary and mobile phases.
Solutions & Troubleshooting Steps:
-
Optimize the Mobile Phase (Eluent):
-
For Flash Chromatography (Silica Gel): If using a standard eluent like Ethyl Acetate/Hexane, switch to a system with different selectivity. A common choice for carbohydrates is a gradient of Dichloromethane (DCM) to Methanol (MeOH). Start with a very shallow gradient to maximize resolution. Adding a small amount of a modifier like isopropanol can sometimes improve selectivity.
-
For Reverse-Phase HPLC: The separation of anomers is often challenging with standard, short C18 columns and fast gradients.[1]
-
Increase Column Length: Use a longer column (e.g., 150 mm or 250 mm) to increase the number of theoretical plates and improve resolution.[1]
-
Shallow the Gradient: Switch from a broad gradient (e.g., 5-95% Acetonitrile) to a much shallower one focused on the elution point of your isomers (e.g., 5-10% Acetonitrile over a longer time).[1]
-
Try a Different Stationary Phase: If C18 is not effective, consider a phenyl-hexyl or a column specifically designed for carbohydrate analysis, such as one with an amide or amino-based stationary phase. Cyclodextrin-bonded phases have also been shown to be effective for separating sugar anomers.[5]
-
-
-
Consider Enzymatic Methods (Advanced): For particularly difficult separations, regioselective enzymatic acylation or hydrolysis can be employed. Enzymes can selectively modify one anomer, altering its polarity and allowing for easy separation from the unmodified anomer.[6]
Issue 2: Product Fails to Crystallize
Q: I've completed chromatographic purification, and my product appears clean by TLC/HPLC, but it remains a syrup or oil. How can I induce crystallization?
A: The inability to crystallize is often due to trace impurities or incorrect solvent conditions. Even small amounts of the other anomer can inhibit crystal lattice formation.
Causality: Crystallization requires a highly ordered arrangement of molecules. Impurities disrupt this process. Furthermore, the high number of hydroxyl groups in Methyl β-D-altropyranoside makes it prone to forming strong hydrogen bonds with solvents, which can prevent it from arranging into a crystal lattice.[7]
Solutions & Troubleshooting Steps:
-
Re-purify for Highest Purity: If you suspect anomeric contamination, re-purify the material using the optimized chromatography protocol developed above. Collect only the purest fractions from the center of the peak.
-
Systematic Solvent Screening: Do not rely on a single solvent system. Screen a variety of solvents and solvent mixtures. A table of common systems is provided below.
-
Use an Anti-Solvent Technique: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., methanol). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble, e.g., n-pentane or diethyl ether) dropwise until the solution becomes cloudy.[8] Warm slightly to redissolve, then allow to cool slowly.
-
Seeding: If you have a few crystals from a previous batch, add a single, tiny seed crystal to a supersaturated solution to initiate crystallization.
-
Slow Evaporation: Dissolve the compound in a suitable solvent and leave the container partially open in a vibration-free area to allow the solvent to evaporate slowly over several days.
| Solvent System for Glycoside Crystallization | Comments |
| Methanol (MeOH) | A common solvent; cooling a saturated solution often yields crystals.[9] |
| Ethanol (EtOH) | Similar to methanol, but the lower volatility can allow for slower crystal growth. |
| Isopropanol / n-Pentane | The compound is dissolved in isopropanol, and pentane is added as an anti-solvent.[8] |
| Ethyl Acetate (EtOAc) | Can be effective, sometimes in combination with a small amount of methanol. |
| Water | If the compound is water-soluble, slow evaporation or lyophilization followed by solvent treatment may work. |
Issue 3: Low Yield or Product Loss During Chromatography
Q: My yield drops significantly after flash chromatography on silica gel. What is happening and how can I prevent it?
A: Product loss on silica gel can be attributed to several factors, including irreversible adsorption, degradation, or using an inappropriate eluent.
Causality: The multiple hydroxyl groups of altropyranosides can form strong hydrogen bonds with the silanol groups (Si-OH) on the surface of silica gel. If the eluent is not polar enough to disrupt these interactions, the product will not elute effectively. Additionally, silica gel is slightly acidic and can potentially cause degradation or protecting group cleavage for sensitive compounds.
Solutions & Troubleshooting Steps:
-
Ensure Proper Eluent Polarity: Before running a large column, perform thorough TLC analysis to find an eluent system that gives your product an Rf value between 0.2 and 0.4. An Rf that is too low indicates the eluent is not polar enough to move the product efficiently.
-
Use a More Polar Eluent: For highly polar compounds like unprotected glycosides, a standard Ethyl Acetate/Hexane system may be insufficient. A gradient of Dichloromethane to Methanol is often more effective.
-
Deactivate the Silica Gel: If you suspect degradation on acidic silica, you can use deactivated or "neutral" silica. Alternatively, you can pre-treat standard silica by flushing the packed column with your starting eluent containing 1% triethylamine (if your compound is base-stable) to neutralize the acidic sites.
-
Check Sample Loading: Adsorbing your sample onto a small amount of silica gel before loading it onto the column (dry loading) often results in better resolution and less streaking compared to loading in a large volume of solvent.
Part 3: Experimental Workflows & Protocols
Workflow for Purification of Methyl β-D-altropyranoside
The following diagram outlines the general strategy from a crude reaction mixture to the final, pure product.
Caption: General purification workflow for Methyl β-D-altropyranoside.
Protocol 1: Optimized Flash Column Chromatography
This protocol is designed to maximize the separation of anomeric mixtures.
-
Column Preparation:
-
Select a column with an appropriate diameter based on your sample mass (a common rule of thumb is a 40:1 to 100:1 ratio of silica mass to crude product mass).
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% Dichloromethane).
-
Pour the slurry into the column and use gentle pressure to pack a uniform bed. Ensure the packed bed is level.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal volume of the chromatography eluent or DCM.
-
Alternatively, for dry loading, dissolve the product in a volatile solvent (e.g., MeOH), add a small amount of silica gel (2-3x the mass of your product), and concentrate in vacuo until a free-flowing powder is obtained.
-
Carefully add the sample to the top of the packed silica bed.
-
-
Elution:
-
Begin elution with the starting solvent (e.g., 100% DCM).
-
Gradually increase the polarity by slowly introducing the more polar solvent (e.g., Methanol). A very shallow gradient is critical for separating anomers. For example:
-
0-1% MeOH in DCM over 5 column volumes.
-
1-2% MeOH in DCM over 5 column volumes.
-
2-5% MeOH in DCM over 10 column volumes.
-
-
Maintain a consistent flow rate. Too high a flow rate will decrease resolution.
-
-
Fraction Collection & Analysis:
-
Collect small, uniform fractions.
-
Analyze fractions by TLC, spotting every 2-3 fractions. Use a stain suitable for carbohydrates (e.g., permanganate or ceric ammonium molybdate) as the product may not be UV-active.
-
Pool the fractions containing the pure desired anomer (typically the one with the slightly different Rf value). Fractions containing a mixture of anomers should be kept separate for potential re-purification.
-
Troubleshooting Anomer Separation: A Decision Tree
Caption: Decision tree for troubleshooting anomer separation.
References
-
Emery Pharma. (2015, February 6). Separation and Identification of alpha- and beta-glycopyranoside anomers. Available at: [Link]
-
García, J., Díaz-Rodríguez, A., Fernandez, S., Sanghvi, Y. S., Ferrero, M., & Gotor, V. (2006). New concept for the separation of an anomeric mixture of alpha/beta-D-nucleosides through regioselective enzymatic acylation or hydrolysis processes. The Journal of Organic Chemistry, 71(26), 9765–9771. Available at: [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. School of Chemistry. Available at: [Link]
-
Moss, A. (2003). PROTECTING GROUPS & CARBOHYDRATES NOTES. Alchemyst. Available at: [Link]
-
Noguchi, K., Okuyama, K., Kitamura, S., & Takeo, K. (1992). Crystal structure of methyl 3-O-beta-D-glucopyranosyl-beta-D-glucopyranoside (methyl beta-D-laminarabioside) monohydrate. Carbohydrate Research, 237, 33–43. Available at: [Link]
-
Pistorio, G., & Seeberger, P. H. (2010). Novel protecting groups in carbohydrate chemistry. Comptes Rendus Chimie, 13(1-2), 134-148. Available at: [Link]
-
Mobarak, H., Kessler, V., Eriksson, L., & Widmalm, G. (2025). Crystal Structure of Methyl 2,3-di-O-benzyl-α-d-(4-2H)-Glucopyranoside. Journal of Chemical Crystallography. Available at: [Link]
-
Zhu, X., & Schmidt, R. R. (2009). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Angewandte Chemie International Edition, 48(11), 1900-1934. Available at: [Link]
-
Otsuka, K., & Terasawa, T. (2017). Separation of the α- and β-Anomers of Carbohydrates by Diffusion-Ordered NMR Spectroscopy. Molecules, 22(11), 2009. Available at: [Link]
-
Boltje, T. J., Buskas, T., & Boons, G. J. (2010). Protecting Group Strategies in Carbohydrate Chemistry. In Carbohydrate Chemistry: Proven Synthetic Methods, Volume 1. Wiley-VCH. Available at: [Link]
-
Hitz, W. D., & Schmidt, R. R. (1976). Synthesis of methyl alpha- and beta-D-xylopyranoside-5-18O. Carbohydrate Research, 46(2), 195-200. Available at: [Link]
-
Otsuka, K., & Terasawa, T. (2017). Separation of the α- and β-Anomers of Carbohydrates by Diffusion-Ordered NMR Spectroscopy. ResearchGate. Available at: [Link]
-
Armstrong, D. W., & Jin, H. L. (1989). Liquid chromatographic separation of anomeric forms of saccharides with cyclodextrin bonded phases. Journal of Chromatography A, 462, 219-232. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl beta-d-allopyranoside. PubChem. Retrieved February 20, 2026, from [Link]
-
McKay, M. J., & Taylor, C. M. (2026). Synthesis of 3-C-Methyl-d-Mannopyranoside Derivatives Functionalized at the 3-Position. The Journal of Organic Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). beta-D-Altropyranoside, methyl. PubChem. Retrieved February 20, 2026, from [Link]
-
PrepChem. (n.d.). Synthesis of methyl-alpha-D-glucopyranoside. Available at: [Link]
-
Helferich, B., & Schäfer, W. (1929). α-METHYL d-GLUCOSIDE. Organic Syntheses, 9, 58. Available at: [Link]
- Bollenback, G. N. (1966). U.S. Patent No. 2,276,621. Washington, DC: U.S. Patent and Trademark Office.
-
Yau, W. W. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
Sanders, W. (2026, January 5). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Drug Development and Delivery. Available at: [Link]
-
Ashton, D. J., & Stick, R. V. (1990). Synthesis and characterization of methyl 6-O-alpha- and -beta-D-galactopyranosyl-beta-D-galactopyranoside. Carbohydrate Research, 208, 237-243. Available at: [Link]
-
BioProcess International. (2011, June 1). Rapid Process Development for Purification of a MAb. Available at: [Link]
-
Dutscher. (n.d.). Protein purification troubleshooting guide. Available at: [Link]
-
Islam, M. R., et al. (2022). Methyl β-D-galactopyranoside esters as potential inhibitors for SARS-CoV-2 protease enzyme: synthesis, antimicrobial, PASS, molecular docking, molecular dynamics simulations and quantum computations. RSC Advances, 12(1), 1-18. Available at: [Link]
-
Cytiva. (2024, September 1). Polishing chromatography in process development. Available at: [Link]
-
Korenč, M., et al. (2021). Chromatographic Purification With CIMmultus Oligo dT Increases mRNA Stability. Cell & Gene Therapy Insights, 7(9), 1207–1216. Available at: [Link]
-
Ahlgren, J. A., & Côté, G. L. (2003). Purification of alternanase by affinity chromatography. Journal of Industrial Microbiology & Biotechnology, 30(2), 114-117. Available at: [Link]
-
ÄKTAdesign. (n.d.). ÄKTAdesign Purification – User Manual. Available at: [Link]
- Bollenback, G. N. (1967). U.S. Patent No. 3,296,245. Washington, DC: U.S. Patent and Trademark Office.
-
Li, Y., et al. (2025). Enhanced Production, Purification, and Characterization of α-Glucosidase from NTG-Mutagenized Aspergillus niger for Industrial Applications. Molecules, 30(9), 1-15. Available at: [Link]
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. alchemyst.co.uk [alchemyst.co.uk]
- 4. prepchem.com [prepchem.com]
- 5. Liquid chromatographic separation of anomeric forms of saccharides with cyclodextrin bonded phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New concept for the separation of an anomeric mixture of alpha/beta-D-nucleosides through regioselective enzymatic acylation or hydrolysis processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal structure of methyl 3-O-beta-D-glucopyranosyl-beta-D-glucopyranoside (methyl beta-D-laminarabioside) monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Organic Syntheses Procedure [orgsyn.org]
strategies to improve the stereoselectivity of altroside glycosylation
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimizing Stereoselectivity in Altrose Glycosylation Ticket ID: ALT-GLYCO-OPT-001
Welcome to the Glyco-Synthesis Help Desk
You have reached the advanced support module for Altroside Glycosylation . Unlike glucose or galactose, altrose presents a unique "stereochemical frustration" due to its vicinal diaxial hydroxyls (at C2 and C3 in the
This guide treats your synthetic challenge as a system debugging process. We do not just provide recipes; we diagnose the mechanistic failures causing poor selectivity.
Quick Diagnostic Dashboard
Before proceeding, identify your target anomaly.
| Target Anomer | Relationship | Primary Challenge | Recommended "Patch" (Strategy) |
| 1,2-cis | High difficulty. Requires overcoming the anomeric effect without NGP assistance. | Crich Methodology: 4,6-O-benzylidene lock + C2-ether + Triflate activation.[1] | |
| 1,2-trans | Moderate difficulty. Accessible via Neighboring Group Participation (NGP).[2][3][4] | Assisted Delivery: C2-acyl participating group (Benzoate/Acetate).[1] |
Module 1: The -Altroside Challenge (1,2-cis)
User Issue: "I need the
Root Cause Analysis
The
The Solution: The "Locked" Contact Ion Pair
You must use a 4,6-O-benzylidene acetal. This is not just a protecting group; it is a conformational anchor that locks the pyranose ring into a rigid
The Protocol (Crich Adaptation for Altrose):
-
Donor Design:
-
Must have: 4,6-O-benzylidene acetal (locks conformation).
-
Must have: C2-O-benzyl ether (non-participating).
-
Leaving Group: Thiophenyl or Thiotolyl (SPh/STol).
-
-
Activation Cocktail:
-
Activator: 1-Benzenesulfinyl piperidine (BSP) + Triflic Anhydride (
). -
Base: 2,4,6-Tri-tert-butylpyrimidine (TTBP ). Note: Do not use DTBMP if elimination is observed; TTBP is bulkier and less nucleophilic.
-
-
Temperature Control:
-
Critical: -78°C to -60°C .
-
Why? You need to stabilize the covalent
-glycosyl triflate intermediate. If the temperature rises, the triflate dissociates into a Solvent-Separated Ion Pair (SSIP), leading to -selectivity (thermodynamic product).
-
Troubleshooting the
-Workflow
-
Q: Why is my yield lower than mannose?
-
A: The C3-axial substituent in altrose creates 1,3-diaxial strain with the incoming nucleophile and the C1-triflate. This "steric wall" slows down the
-like displacement. Fix: Increase reaction time at low temp (-78°C) before warming.
-
-
Q: I see significant elimination (glycal formation).
-
A: The C2-axial proton is anti-periplanar to the
-triflate leaving group, making E2 elimination highly favorable. Fix: Ensure your base (TTBP) is strictly non-nucleophilic and keep the system ultra-dry (molecular sieves 4Å, acid-washed).
-
Module 2: The -Altroside Route (1,2-trans)
User Issue: "I am trying to make the
Root Cause Analysis
In the altrose
The Protocol (NGP-Directed):
-
Donor Design:
-
C2-Protecting Group: O-Benzoyl (Bz) or O-Acetyl (Ac).
-
Conformation: 4,6-O-benzylidene is optional here but recommended to prevent ring flipping.
-
-
Conditions:
-
Standard NIS/TfOH or NBS activation.
-
Temperature: 0°C to Room Temperature (kinetic control is less critical here due to the stable intermediate).
-
Module 3: Visualizing the Mechanism
The following diagram illustrates the divergent pathways based on your donor's protecting group strategy.
Caption: Decision tree for altroside donor design. Red path indicates the high-difficulty
Module 4: Post-Reaction Analysis (The "Hidden" Problem)
User Issue: "I ran the NMR, but I can't distinguish the
Technical Explanation
This is a classic altrose trap. In the
-
-anomer: H1 is equatorial (approx), H2 is equatorial (approx). Dihedral angle
. Hz. -
-anomer: H1 is equatorial? No, H1 is equatorial-like relative to H2?
-
Let's correct: In
, -OH is axial. H1 is equatorial. H2 is equatorial (relative to the ring plane). The H1-H2 dihedral is small. -
Result: Both anomers often display
Hz. You cannot rely on (unlike glucose where is ~8Hz).
-
Verification Protocol
| Method | Reliability | ||
| ~3.0 Hz (singlet/doublet) | ~1.5 - 3.0 Hz (singlet) | LOW (Do not use) | |
| ~170 Hz | ~160 Hz | HIGH (Gold Standard) | |
| NOE Contacts | H1 | H1 | MEDIUM-HIGH |
| Chemical Shift (C1) | Typically downfield | Typically upfield | MEDIUM |
Action Item: If unsure, run a coupled HSQC to measure the
References
-
Crich, D., & Sun, S. (1998). Direct Synthesis of
-Mannopyranosides by the Sulfoxide Method.[1] Journal of the American Chemical Society.- Relevance: Establishes the 4,6-benzylidene/triflate mechanism fundamental to 1,2-cis glycosyl
-
Crich, D. (2010). Mechanism of a Chemical Glycosylation Reaction.[2][4][5][8][9] Accounts of Chemical Research.
- Relevance: Detailed breakdown of the Contact Ion Pair (CIP) vs. Solvent Separated Ion Pair (SSIP) theory essential for -selectivity.
-
Geng, Y., et al. (2013).[10] Neighboring-Group Participation by C-2 Ether Functions in Glycosylations Directed by Nitrile Solvents.[11] Chemistry - A European Journal.[11]
- Relevance: Discusses solvent effects and NGP, crucial for troubleshooting selectivity reversals.
-
Abronina, P. I., et al. (2014). Stereoselective synthesis of
-D-manno- and -D-altrofuranosides.[12] Carbohydrate Research.[3][13]- Relevance: Highlights the specific challenges of altrose stereochemistry compared to mannose.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Crich beta-mannosylation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose [beilstein-journals.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 11. Recent advances in stereoselective 1,2-cis-O-glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dergipark.org.tr [dergipark.org.tr]
Validation & Comparative
A Researcher's Guide to the Structural Validation of Methyl β-D-altropyranoside by NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of carbohydrate molecules is a cornerstone of rigorous scientific inquiry. In this guide, we delve into the nuclear magnetic resonance (NMR) spectroscopic validation of methyl β-D-altropyranoside, a key monosaccharide derivative. This document provides an in-depth technical comparison of NMR techniques, supported by experimental data and protocols, to ensure the confident structural elucidation of this and similar carbohydrate structures.
The Challenge of Carbohydrate Stereochemistry
Carbohydrates, with their numerous chiral centers, present a significant analytical challenge. Subtle changes in the spatial arrangement of hydroxyl groups can dramatically alter a molecule's biological function. Methyl β-D-altropyranoside, a derivative of the rare sugar altrose, is no exception. Its correct identification is paramount, and NMR spectroscopy stands as the most powerful tool for this purpose, providing detailed information about the connectivity and stereochemistry of the molecule.
Core Principles of NMR-Based Validation
The structural validation of methyl β-D-altropyranoside via NMR relies on a multi-faceted approach, integrating one-dimensional (1D) and two-dimensional (2D) experiments. Each experiment provides a unique piece of the structural puzzle.
-
¹H NMR Spectroscopy: This fundamental technique provides information on the chemical environment of each proton in the molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, while the coupling constant (J) between adjacent protons reveals their dihedral angle, a key determinant of stereochemistry.
-
¹³C NMR Spectroscopy: This method probes the carbon skeleton of the molecule. The chemical shift of each carbon provides information about its hybridization and the nature of its substituents.
-
2D NMR Spectroscopy: These advanced techniques correlate signals from different nuclei, allowing for the unambiguous assignment of both proton and carbon signals and the establishment of through-bond and through-space connectivities. Key 2D experiments for carbohydrate analysis include:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing the spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range couplings between protons and carbons (typically over two or three bonds), which is crucial for identifying connections across glycosidic linkages and to quaternary carbons.
-
Experimental Data: A Comparative Analysis
To illustrate the power of this approach, we will first examine the expected NMR data for a well-characterized analogue, methyl β-D-glucopyranoside, before discussing the specific data for methyl β-D-altropyranoside. The structural difference lies in the stereochemistry at the C2, C3, and C4 positions. In glucose, the hydroxyl groups at C2, C3, and C4 are in equatorial, equatorial, and equatorial positions, respectively, in the dominant ⁴C₁ chair conformation. In altrose, these are in axial, equatorial, and axial positions. This significant stereochemical difference will be clearly reflected in the NMR spectra.
Methyl β-D-glucopyranoside: A Reference Point
The ¹H and ¹³C NMR data for methyl β-D-glucopyranoside are well-established and serve as an excellent benchmark for comparison.[1][2]
| Proton (¹H) | Chemical Shift (ppm) | Carbon (¹³C) | Chemical Shift (ppm) |
| H-1 | 4.41 (d, J = 7.9 Hz) | C-1 | 104.0 |
| H-2 | 3.20 (dd, J = 7.9, 9.1 Hz) | C-2 | 74.0 |
| H-3 | 3.40 (t, J = 9.1 Hz) | C-3 | 76.7 |
| H-4 | 3.30 (t, J = 9.1 Hz) | C-4 | 70.4 |
| H-5 | 3.39 (ddd, J = 9.1, 5.5, 2.2 Hz) | C-5 | 76.7 |
| H-6a | 3.88 (dd, J = 12.1, 2.2 Hz) | C-6 | 61.6 |
| H-6b | 3.68 (dd, J = 12.1, 5.5 Hz) | OCH₃ | 58.0 |
| OCH₃ | 3.54 (s) |
Table 1: Approximate ¹H and ¹³C NMR chemical shifts for methyl β-D-glucopyranoside in D₂O.[1][2]
Methyl β-D-altropyranoside: The Target Molecule
While a complete, experimentally verified dataset for methyl β-D-altropyranoside is not as readily available in publicly accessible databases, analysis of its α-anomer and general principles of carbohydrate NMR allow for a reliable prediction of its spectral features.[3] The key differences will arise from the axial positions of H-2, H-4, and H-5 in the ⁴C₁ conformation.
| Proton (¹H) | Predicted Chemical Shift (ppm) | Expected Multiplicity & Coupling Constants | Carbon (¹³C) | Predicted Chemical Shift (ppm) |
| H-1 | ~4.6 | d, J ≈ 1-2 Hz | C-1 | ~102 |
| H-2 | ~3.8 | dd, J ≈ 1-2, 3-4 Hz | C-2 | ~70 |
| H-3 | ~3.7 | dd, J ≈ 3-4, 3-4 Hz | C-3 | ~71 |
| H-4 | ~3.9 | dd, J ≈ 3-4, 3-4 Hz | C-4 | ~68 |
| H-5 | ~4.0 | m | C-5 | ~72 |
| H-6a | ~3.8 | m | C-6 | ~62 |
| H-6b | ~3.7 | m | ||
| OCH₃ | ~3.4 | s | OCH₃ | ~56 |
Table 2: Predicted ¹H and ¹³C NMR chemical shifts for methyl β-D-altropyranoside in D₂O.
Key Expected Differences from Methyl β-D-glucopyranoside:
-
Anomeric Proton (H-1): The coupling constant between H-1 and H-2 in the β-altropyranoside is expected to be small (~1-2 Hz) due to the equatorial-axial relationship, in stark contrast to the large diaxial coupling (~8 Hz) in the β-glucopyranoside.
-
Ring Protons: The chemical shifts of the ring protons will be significantly different due to the change in their magnetic environments (axial vs. equatorial).
-
Carbon Chemical Shifts: The carbon chemical shifts will also be altered, reflecting the different stereochemical arrangement.
A Step-by-Step Guide to NMR Structural Validation
The following protocols outline the key experiments required for the complete structural elucidation of methyl β-D-altropyranoside.
Experimental Workflow
Caption: Workflow for NMR-based structural validation.
Protocol 1: Sample Preparation
-
Weigh approximately 10 mg of the purified methyl β-D-altropyranoside.
-
Dissolve the sample in 0.5 mL of high-purity deuterium oxide (D₂O).
-
Transfer the solution to a 5 mm NMR tube.
Causality: D₂O is used as the solvent to avoid a large interfering signal from the protons of water. The concentration of ~10 mg/0.5 mL is a good starting point for obtaining high-quality 1D and 2D NMR spectra in a reasonable timeframe.
Protocol 2: 1D NMR Spectroscopy
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts for carbohydrates (typically 0 to 6 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Carefully integrate all signals and measure the coupling constants.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0 to 110 ppm for non-anomeric carbons and up to 180 ppm if carbonyls are possible).
-
Protocol 3: 2D NMR Spectroscopy
-
COSY:
-
Acquire a gradient-enhanced COSY (gCOSY) spectrum.
-
This experiment will show correlations between protons that are coupled to each other, allowing for the tracing of the proton spin systems within the pyranose ring.
-
-
HSQC:
-
Acquire a gradient-enhanced HSQC (gHSQC) spectrum.
-
This will provide a correlation for each proton to its directly attached carbon, enabling the assignment of the carbon signals based on the already assigned proton signals.
-
-
HMBC:
-
Acquire a gradient-enhanced HMBC (gHMBC) spectrum.
-
Optimize the long-range coupling delay to observe correlations over 2 and 3 bonds. This is critical for confirming the connectivity between the anomeric proton (H-1) and the methoxy carbon, as well as for confirming the overall carbon framework.
-
Data Interpretation: A Logical Approach
The following diagram illustrates the logical flow of information from the various NMR experiments to the final structural confirmation.
Caption: Logical flow of NMR data interpretation.
Beyond NMR: Complementary and Alternative Techniques
While NMR is the gold standard for the structural elucidation of carbohydrates in solution, other techniques can provide valuable complementary information or serve as alternatives in certain situations.
| Technique | Principle | Information Provided | Comparison to NMR |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Provides the molecular weight and fragmentation patterns. | Does not provide detailed stereochemical information but is highly sensitive and can be coupled with chromatography for mixture analysis. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Provides the precise three-dimensional structure in the solid state. | Requires a suitable single crystal, which can be difficult to obtain for carbohydrates. The conformation in the solid state may differ from that in solution. |
| Gas Chromatography (GC) | Separation of volatile compounds. | Can be used for monosaccharide composition analysis after derivatization. | Destructive technique that requires derivatization and does not provide information on anomeric configuration or linkage analysis. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds in a liquid mobile phase. | Can be used for purification and quantification. | Does not provide detailed structural information on its own but can be coupled with other detectors like MS. |
Table 3: Comparison of analytical techniques for carbohydrate analysis.[4][5]
The choice of analytical technique will depend on the specific research question, the purity of the sample, and the available instrumentation. However, for the unambiguous and complete structural validation of a molecule like methyl β-D-altropyranoside, a comprehensive suite of NMR experiments is indispensable.
Conclusion
The structural validation of methyl β-D-altropyranoside is a clear demonstration of the power and necessity of modern NMR spectroscopy in carbohydrate chemistry. By systematically applying 1D and 2D NMR techniques, researchers can confidently determine the connectivity and stereochemistry of this and other complex monosaccharides. This guide provides the foundational knowledge and practical protocols to empower scientists in their pursuit of accurate and reliable structural elucidation, a critical component of advancing drug discovery and development.
References
-
Solid-state 13C CPMAS NMR spectra of methyl β-d-glucopyranoside (top spectrum) and the differently methylated methyl 4-O-methyl β-d-glucopyranoside derivatives (1–8). ResearchGate. Available at: [Link]
-
Methyl-β-D-glucopyranoside in higher plants: accumulation and intracellular localization in Geum montanum L. leaves and in model systems studied by 13 C nuclear magnetic resonance. Oxford Academic. Available at: [Link]
-
A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. PMC. Available at: [Link]
-
Methyl beta-D-glucopyranoside | C7H14O6 | CID 445238. PubChem. Available at: [Link]
-
Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. Taylor & Francis Online. Available at: [Link]
-
Carbohydrate Analysis: A Comprehensive Guide to Understanding and Applying Carbohydrate Research. Creative Biolabs. Available at: [Link]
-
Analysis and validation of carbohydrate three-dimensional structures. PMC. Available at: [Link]
-
A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega. Available at: [Link]
-
beta-D-Altropyranoside, methyl | C7H14O6 | CID 21581130. PubChem. Available at: [Link]
-
Methyl β-D-glucopyranoside Definition. Fiveable. Available at: [Link]
-
ADVANCED ANALYSIS OF CARBOHYDRATES IN FOODS. Digital CSIC. Available at: [Link]
-
ANALYSIS OF CARBOHYDRATES. UMass. Available at: [Link]
-
1H NMR (D2O, 500 MHz, δ/ppm relative to TMS): 2.62 (s, 9H, -CH3), 2.88 (t, 2H -). The Royal Society of Chemistry. Available at: [Link]
-
A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. CentAUR. Available at: [Link]
-
Methyl beta-d-allopyranoside | C7H14O6 | CID 12245518. PubChem. Available at: [Link]
-
Synthesis and characterisation of methyl 2-O-(beta-D- glucopyranosyl)-6-O-(alpha-L-rhamnopyranosyl). PubMed. Available at: [Link]
-
Methyl α-d-Tagatopyranoside. MDPI. Available at: [Link]
-
2D HMQC and HSQC (VnmrJ ChemPack). IU NMR Facility. Available at: [Link]
-
ge-2D HMBC Experiment. IMSERC. Available at: [Link]
-
Primary Structure of Glycans by NMR Spectroscopy. ACS Publications. Available at: [Link]
-
NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. CIGS. Available at: [Link]
-
Liquid-state NMR spectroscopy for complex carbohydrate structural analysis. iris.unina.it. Available at: [Link]
-
Leveraging the HMBC to Facilitate Metabolite Identification. PMC. Available at: [Link]
-
2D 1H-1H COSY. UCSB Chem and Biochem. Available at: [Link]
-
Acquisition of COSY Spectra on the Gemini-300. UC Davis NMR Facility. Available at: [Link]
-
The 1 H-and 13 C-NMR data for compounds 1 and 2 in DMSO-d 6. ResearchGate. Available at: [Link]
-
Bromobenzoylation of Methyl α-D-Mannopyranoside: Synthesis and Spectral Characterization. ResearchGate. Available at: [Link]
-
.ALPHA.-D-ALTROPYRANOSIDE, METHYL. SpectraBase. Available at: [Link]
-
NMR spectroscopy and MD simulations of carbohydrates. Diva-portal.org. Available at: [Link]
Sources
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- 2. Methyl beta-D-glucopyranoside | C7H14O6 | CID 445238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. beta-D-Altropyranoside, methyl | C7H14O6 | CID 21581130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Carbohydrate Analysis: A Comprehensive Guide to Understanding and Applying Carbohydrate Research – Creative Biolabs Therapeutic Glycoprotein Blog [creative-biolabs.com]
A Comparative Guide to the Synthesis of Altropyranosides: Chemical vs. Enzymatic Approaches
For researchers and professionals in drug development, the synthesis of rare sugars such as altropyranosides presents a significant challenge. Altrose, a C-3 epimer of mannose, is a component of some bioactive natural products, making access to structurally pure altropyranosides crucial for research and therapeutic development. The construction of the glycosidic linkage to form these molecules can be approached through two primary avenues: traditional organic chemistry and biocatalysis. This guide provides an in-depth comparison of chemical and enzymatic strategies for the synthesis of altropyranosides, offering field-proven insights into the causality behind experimental choices and presenting supporting data to inform your synthetic strategy.
The Challenge of the Axial Glycoside
The core difficulty in synthesizing altropyranosides lies in their stereochemistry. The altropyranose ring predominantly features an axial hydroxyl group at the C-3 position, which influences the stereochemical outcome of glycosylation reactions. Achieving high stereoselectivity for either the α or β anomer requires careful control over a multitude of reaction parameters, a challenge that chemical and enzymatic methods address in fundamentally different ways.
Chemical Synthesis: A Multi-Step Approach Requiring Strategic Protection
Chemical glycosylation is a powerful tool that offers great flexibility in the range of accessible structures.[1] However, this flexibility comes at the cost of complexity. The synthesis of a target altropyranoside is a multi-step endeavor that hinges on a meticulously planned protecting group strategy to differentiate the many hydroxyl groups of the carbohydrate.[2][3]
A representative chemical synthesis is the preparation of 2,4-di-N-acetyl-L-altrose (a precursor to L-altropyranosides) from the more abundant L-fucose. This route underscores the typical workflow and challenges of the chemical approach.[4]
Workflow for Chemical Synthesis of an L-Altropyranoside Derivative
The chemical synthesis is a linear sequence involving the strategic modification of functional groups, including protection, activation, nucleophilic substitution with inversion of stereochemistry, and final deprotection steps.
Caption: Workflow for the chemical synthesis of an L-altrose derivative.
Key Considerations in Chemical Synthesis:
-
Protecting Groups : The choice of protecting groups is critical. Orthogonal protecting group strategies are essential, allowing for the selective removal of one group without affecting others.[1] For instance, an isopropylidene acetal can protect a cis-diol, which can be removed under acidic conditions, while benzyl ethers (removed by hydrogenation) and acetyl esters (removed by base) protect other positions.[3][4]
-
Stereocontrol : Achieving the altrose configuration often requires multiple stereochemical inversions. In the example cited, synthesis starts from L-fucose and involves a key SN2 reaction with sodium azide to invert the stereocenter at C-4, followed by epoxide formation and a regioselective azide-mediated opening to invert the C-3 center, which is governed by the Fürst-Plattner rule.[4] The stereochemical outcome is dictated by the reaction mechanism and the chosen reagents, not by a catalyst in the biological sense.
-
Reaction Conditions : Chemical synthesis often employs harsh conditions, such as strong acids, bases, and high temperatures, which can be incompatible with sensitive functional groups and lead to side products.[5] Anhydrous solvents are typically required.
-
Purification : Each step in a multi-step synthesis necessitates purification, usually by column chromatography, which can be time-consuming and lead to material loss.
Enzymatic Synthesis: Harnessing Biocatalysis for Specificity
Enzymatic synthesis offers a compelling alternative to the complexities of chemical methods.[6] By using enzymes like isomerases, epimerases, and glycosyltransferases, nature's catalysts perform reactions with exceptional regio- and stereoselectivity under mild, aqueous conditions, often obviating the need for protecting groups.[7]
A chemoenzymatic route to 6-deoxy-L-altrose from L-rhamnose illustrates the power of this approach.[8] This method uses a cascade of enzymes to perform specific transformations, leading to the target molecule with high fidelity.
Workflow for Enzymatic Synthesis of an L-Altrose Derivative
This pathway utilizes a series of enzymes in a cascade, where the product of one reaction becomes the substrate for the next. This minimizes intermediate purification steps.
Caption: Multi-enzyme workflow for the synthesis of 6-deoxy-L-altrose.
Key Considerations in Enzymatic Synthesis:
-
Stereo- and Regioselectivity : The primary advantage of enzymes is their inherent specificity.[9] An enzyme's active site is exquisitely shaped to bind substrates in a specific orientation, leading to a single product isomer. For example, L-arabinose isomerase converts 6-deoxy-L-psicose specifically to 6-deoxy-L-altrose.[8] This eliminates the need for complex protecting group manipulations.
-
Reaction Conditions : Enzymatic reactions are conducted in aqueous buffers at or near neutral pH and moderate temperatures (e.g., 30-55°C).[8] These mild conditions are compatible with a wide range of functional groups and are environmentally benign.
-
Enzyme Availability and Substrate Scope : A major limitation of enzymatic synthesis is the availability of suitable enzymes. While thousands of glycosyltransferases are known, their substrate specificities can be narrow.[10][11] An enzyme that works on glucose may not accept altrose as a substrate. However, protein engineering and the discovery of enzymes with broad substrate promiscuity are expanding the biocatalytic toolbox.[1][9]
-
Donor Substrates : Leloir glycosyltransferases, the most common type for synthesis, require activated sugar-nucleotide donors (e.g., UDP-altrose).[12] The synthesis of these donors can be a significant challenge in itself, often requiring additional enzymatic or chemical steps.[13]
Comparative Analysis: A Head-to-Head Look
To provide a clear comparison, the table below summarizes key metrics for the representative chemical and enzymatic syntheses of altrose derivatives discussed.
| Feature | Chemical Synthesis (2,4-di-N-acetyl-L-altrose)[4] | Enzymatic Synthesis (6-deoxy-L-altrose)[8] |
| Starting Material | L-Fucose | L-Rhamnose |
| Number of Steps | 10 steps | 3 enzymatic steps + purification |
| Overall Yield | ~23% | ~14.6% |
| Stereoselectivity | Controlled by reaction mechanism (e.g., SN2, Fürst-Plattner rules); requires careful optimization. | Inherently high, dictated by enzyme active site. |
| Protecting Groups | Extensive use required (anomeric, hydroxyl). | Generally not required. |
| Reaction Conditions | Harsh (high temp, strong acids/bases, anhydrous solvents). | Mild (aqueous buffer, neutral pH, moderate temp). |
| Scalability | Can be challenging due to multi-step nature and purification requirements. Gram-scale has been demonstrated.[4] | Potentially high for biocatalytic steps, but limited by enzyme cost/stability and substrate availability. |
| Purification | Required after each step (typically chromatography). | Primarily at the end of the cascade. |
| Flexibility | High; can be adapted to synthesize a wide range of derivatives. | Lower; limited by enzyme substrate specificity. |
Experimental Protocols
Protocol 1: Chemical Synthesis of Benzyl 2,4-diazido-2,4,6-trideoxy-α-L-altropyranoside (Key Intermediate)
This protocol is adapted from the multi-step synthesis of L-2,4-Alt-diNAc from L-fucose and focuses on the key stereochemical inversions.[4]
-
Mesylation (Activation for SN2): To a solution of the deprotected 3,4-diol intermediate in anhydrous pyridine at 0°C, add methanesulfonyl chloride dropwise. Stir the reaction at 0°C for several hours until TLC indicates consumption of the starting material. Work up by quenching with water, extracting with ethyl acetate, and washing the organic layer with HCl, saturated NaHCO₃, and brine. Purify by silica gel chromatography.
-
First Inversion (C-4): Dissolve the resulting 3,4-dimesylate in anhydrous DMF. Add sodium azide (NaN₃) and heat the mixture to ~95°C for over 40 hours. Monitor the reaction by TLC. After cooling, partition the mixture between ethyl acetate and brine. The organic layer is dried and concentrated. Purification by chromatography yields the C-4 inverted azido-allopyranoside intermediate.
-
Epoxidation: Treat the C-4 azido intermediate with a base such as sodium methoxide in methanol at room temperature to induce intramolecular cyclization, forming the 2,3-anhydro-allopyranoside (epoxide).
-
Second Inversion (C-2/C-3): Dissolve the epoxide in a solution of DMF and water. Add sodium azide and ammonium chloride. Heat the reaction to >100°C for several hours. This step proceeds via diaxial opening of the epoxide (Fürst-Plattner rule), introducing an azide at C-2 and yielding the desired altropyranoside configuration. Purify the final diazido product by chromatography.
Protocol 2: Enzymatic Synthesis of 6-Deoxy-L-Altrose
This protocol is adapted from the multi-enzyme synthesis from 6-deoxy-L-psicose.[8]
-
Reaction Setup: Prepare a reaction mixture containing 1% (w/v) purified 6-deoxy-L-psicose in 50 mM glycine-NaOH buffer (pH 10.0).
-
Enzyme Addition: Add L-arabinose isomerase (e.g., from Escherichia aerogenes, ~3.5 U/mL) as the biocatalyst.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for approximately 120 hours to reach equilibrium. The equilibrium ratio is approximately 60:40 (6-deoxy-L-psicose : 6-deoxy-L-altrose).
-
Reaction Termination: Stop the reaction by heating the mixture in boiling water for 5 minutes to denature and precipitate the enzyme.
-
Purification: Centrifuge the mixture to remove the precipitated enzyme. The supernatant, containing a mixture of sugars, is then subjected to purification steps such as column chromatography (e.g., on a Dowex 50W-X8 column) to isolate the pure 6-deoxy-L-altrose. The final production yield from the purified intermediate is approximately 16.8%.
Conclusion and Future Outlook
The choice between chemical and enzymatic synthesis of altropyranosides is a trade-off between flexibility and efficiency.
Chemical synthesis offers unparalleled versatility, providing access to a wide array of derivatives and unnatural structures. However, it is a laborious, multi-step process that requires extensive use of protecting groups and often results in modest overall yields. The successful execution of a chemical synthesis campaign is a testament to the skill of the synthetic chemist in navigating complex reaction pathways and purification challenges.
Enzymatic synthesis , in contrast, leverages the precision of nature's catalysts to achieve remarkable stereo- and regioselectivity in fewer steps and under benign conditions. This approach is "greener" and can be more scalable for a specific target. The primary bottlenecks are the availability of enzymes with the desired substrate specificity and the need for activated sugar donors.
The future of rare sugar synthesis likely lies in chemoenzymatic approaches , which strategically combine the strengths of both methodologies.[1] For example, a complex aglycone could be built using chemical synthesis, followed by a highly selective enzymatic glycosylation step to introduce the altropyranoside moiety without the need for protecting groups on the sugar. As more enzymes are discovered and engineered, and as our understanding of glycosylation chemistry deepens, these synergistic strategies will become increasingly powerful, enabling the routine production of complex altropyranosides for the advancement of glycobiology and drug discovery.
References
-
Pimprikar, P. et al. (2021). An efficient and scalable synthesis of 2,4-di-N-acetyl-L-altrose (L-2,4-Alt-diNAc). RSC Advances, 11(22), 13347-13354. Available at: [Link]
-
De Winter, K. et al. (2015). Creating Space for Large Acceptors: Rational Biocatalyst Design for Resveratrol Glycosylation in an Aqueous System. Angewandte Chemie International Edition, 54(32), 9359-9363. Available at: [Link]
-
Menavuvu, B. et al. (2014). Enzymatic production of three 6-deoxy-aldohexoses from l-rhamnose. Journal of Bioscience and Bioengineering, 117(4), 417-422. Available at: [Link]
-
Taborda, A. et al. (2024). A new chemo-enzymatic approach to synthesize rare sugars using an engineered glycoside-3-oxidase. Green Chemistry. Available at: [Link]
-
Shan, M., Xing, Y., & O'Doherty, G. A. (2009). De novo asymmetric synthesis of an alpha-6-deoxyaltropyranoside as well as its 2-/3-deoxy and 2,3-dideoxy congeners. The Journal of Organic Chemistry, 74(16), 5961–5966. Available at: [Link]
-
Williams, R., & Galan, C. (2017). Recent Advances in Organocatalytic Glycosylations. European Journal of Organic Chemistry, 2017(25), 3575-3584. Available at: [Link]
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Lairson, L. L. et al. (2008). Glycosyltransferases: structures, functions, and mechanisms. Annual Review of Biochemistry, 77, 521-555. Available at: [Link]
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Wang, Y., & Huang, X. (2014). Recent Progress in Chemical and Chemoenzymatic Synthesis of Carbohydrates. Current opinion in chemical biology, 18, 59–66. Available at: [Link]
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Hayes, M., & Pietruszka, J. (2017). Synthesis of Glycosides by Glycosynthases. Molecules (Basel, Switzerland), 22(9), 1434. Available at: [Link]
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Codée, J. D. C., & van der Marel, G. A. (2012). Overcoming Challenges in Chemical Glycosylation to Achieve Innovative Vaccine Adjuvants Possessing Enhanced TLR4 Activity. Accounts of Chemical Research, 45(5), 767-780. Available at: [Link]
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Thimann, P. et al. (2023). Halophytic C-Glycosyltransferases Enable C-Glycosylation in Organic Solvents. ACS Omega, 8(47), 44855-44866. Available at: [Link]
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Desmet, T. et al. (2015). Creating Space for Large Acceptors: Rational Biocatalyst Design for Resveratrol Glycosylation in an Aqueous System. Angewandte Chemie, 127(32), 9489-9493. Available at: [Link]
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Kowal, P. et al. (2013). Substrate Specificity of Cytoplasmic N-Glycosyltransferase. The Journal of Biological Chemistry, 288(4), 2362-2373. Available at: [Link]
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Bhat, G. et al. (2023). Decoding substrate specificity determining factors in glycosyltransferase-B enzymes – insights from machine learning models. Digital Discovery, 2(5), 1485-1500. Available at: [Link]
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Vincent, S. P., & Soulillou, H. (2017). Enzymatic synthesis of glycosides: from natural O- and N-glycosides to rare C-. Beilstein Journal of Organic Chemistry, 13, 1854-1865. Available at: [Link]
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He, P. et al. (2018). Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase. Frontiers in Plant Science, 9, 694. Available at: [Link]
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Wang, T. et al. (2022). Synthesis and glycosidation of building blocks of D-altrosamine. Frontiers in Chemistry, 10, 945779. Available at: [Link]
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Geng, Y. et al. (2023). Biosynthesis-Guided Discovery and Engineering of α-Pyrone Natural Products from Type I Polyketide Synthases. Journal of the American Chemical Society, 145(21), 11636-11645. Available at: [Link]
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Gräwe, A. et al. (2023). Reaction Engineering of In Vitro Natural Product Biosynthesis: Challenges and Strategies. ChemBioChem, 24(1), e202200497. Available at: [Link]
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Kleczkowski, L. A. et al. (2010). Mechanisms of UDP-Glucose Synthesis in Plants. Critical Reviews in Plant Sciences, 29(4), 207-220. Available at: [Link]
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Zhang, C. et al. (2022). Recent Advances in the Synthesis of Marine-Derived Alkaloids via Enzymatic Reactions. Marine Drugs, 20(6), 369. Available at: [Link]
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Li, T. et al. (2015). Glycosynthases Enable a Highly Efficient Chemoenzymatic Synthesis of N-Glycoproteins Carrying Intact Natural N-Glycans. Journal of the American Chemical Society, 137(15), 4964-4967. Available at: [Link]
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van der Donk, W. A. et al. (2018). Unusual biosynthetic pathway offers a key to future natural product discovery. Nature Communications, 9(1), 3671. Available at: [Link]
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Kim, Y.-J. et al. (2011). SYNTHESIS OF 6-DEOXY-D-ALTROSE USED AS AN AUTHENTIC SAMPLE TO IDENTIFY AN UNKNOWN MONOSACCHARIDE ISOLATED FROM THE FRUITING BODY. HETEROCYCLES, 82(2), 1699-1706. Available at: [Link]
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A Comparative Guide to the Conformational Analysis of Methyl β-D-altropyranoside and Methyl β-D-glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of carbohydrate chemistry, the three-dimensional structure of a molecule is paramount to its function. This guide provides an in-depth comparative conformational analysis of two closely related pyranosides: methyl β-D-altropyranoside and methyl β-D-glucopyranoside. Understanding the subtle yet significant differences in their conformational preferences is crucial for researchers in glycobiology, medicinal chemistry, and materials science, as these differences can profoundly impact molecular recognition, reactivity, and physical properties.
This comparison will delve into the underlying stereoelectronic effects that govern their shapes, principally the anomeric effect, and will be supported by a synthesis of experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and insights from computational modeling. We will explore not just the "what" but the "why" behind their conformational behavior, providing a robust framework for understanding and predicting the structure of these and other pyranoside systems.
The Tale of Two Chairs: Conformational Basics of Pyranosides
Pyranoside rings, six-membered rings containing one oxygen atom, are not planar. To alleviate ring strain, they adopt puckered conformations, with the most common being the chair conformations, designated as ⁴C₁ and ¹C₄. In the ⁴C₁ conformation, carbon-1 is "up" and carbon-4 is "down," while in the ¹C₄ conformation, carbon-4 is "up" and carbon-1 is "down." The substituents on the ring can occupy either axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring) positions.
The relative stability of these chair conformations is a delicate balance of steric and stereoelectronic effects. For a given pyranoside, one chair form is typically more stable than the other, and the molecule will exist predominantly in that conformation. However, in some cases, the energy difference between the two chair forms is small, leading to a dynamic equilibrium where both conformers are significantly populated.
The Anomeric Effect: A Guiding Principle
A key stereoelectronic phenomenon governing the conformation of pyranosides is the anomeric effect . This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) to occupy the axial position, even though this position is often more sterically hindered than the equatorial position.[1] The anomeric effect is a result of a stabilizing interaction between the lone pair of electrons on the ring oxygen and the antibonding (σ*) orbital of the C1-substituent bond. This interaction is maximized when the substituent is in the axial position.
Methyl β-D-glucopyranoside: The Archetype of a Stable ⁴C₁ Conformation
Methyl β-D-glucopyranoside is a classic example of a pyranoside with a strong preference for a single conformation. In this molecule, all four hydroxyl groups and the hydroxymethyl group can occupy equatorial positions in the ⁴C₁ chair conformation. This arrangement minimizes steric interactions, resulting in a highly stable structure. The anomeric effect, which would favor an axial methoxy group, is outweighed by the severe steric hindrance that would arise in the ¹C₄ conformation, where all the large substituents would be in axial positions.
The conformational preference for the ⁴C₁ chair is unequivocally supported by experimental ³J(H,H) coupling constants obtained from ¹H NMR spectroscopy. Large ³J values (typically 8-10 Hz) are observed for couplings between vicinal axial protons (e.g., ³J(H1,H2), ³J(H2,H3), ³J(H3,H4), ³J(H4,H5)), which is consistent with the approximately 180° dihedral angle between them in a perfect chair conformation.
Methyl β-D-altropyranoside: A More Complex Conformational Landscape
In contrast to its glucopyranoside counterpart, methyl β-D-altropyranoside presents a more nuanced conformational picture. In the ⁴C₁ chair conformation of the altropyranose ring, the hydroxyl groups at C2 and C3 are in axial positions, while those at C4 and C1 (methoxy group) are equatorial. Conversely, in the ¹C₄ chair, the C2 and C3 hydroxyls become equatorial, while the C4 hydroxyl and the anomeric methoxy group become axial.
This distribution of axial and equatorial substituents in both chair forms means that neither conformation is overwhelmingly favored by steric factors alone. The interplay between steric hindrance from axial groups and the stabilizing anomeric effect for the axial methoxy group in the ¹C₄ conformation leads to a more dynamic equilibrium. While experimental data on methyl β-D-altropyranoside specifically is limited in the readily available literature, studies on the closely related methyl α-D-altropyranoside and other altrose derivatives suggest a significant population of both the ⁴C₁ and ¹C₄ conformers in solution.[2] For methyl α-D-altropyranoside, the ⁴C₁ conformer is dominant, but for the β-anomer, the energetic balance is likely to be more delicate.
Comparative Analysis of Conformational Data
The most direct experimental evidence for the conformation of pyranosides in solution comes from the analysis of vicinal proton-proton coupling constants (³JHH). The magnitude of these couplings is related to the dihedral angle between the coupled protons, as described by the Karplus equation.[3]
| Coupling Constant | Methyl β-D-glucopyranoside (in D₂O) | Methyl β-D-altropyranoside (Predicted for ⁴C₁ in D₂O) | Methyl β-D-altropyranoside (Predicted for ¹C₄ in D₂O) |
| ³J(H1,H2) | ~8.0 Hz | ~1-2 Hz | ~8-9 Hz |
| ³J(H2,H3) | ~9.5 Hz | ~3-4 Hz | ~10-11 Hz |
| ³J(H3,H4) | ~9.0 Hz | ~3-4 Hz | ~3-4 Hz |
| ³J(H4,H5) | ~9.5 Hz | ~9-10 Hz | ~1-2 Hz |
The large, consistently high ³JHH values for methyl β-D-glucopyranoside are a clear indication of the dominance of the ⁴C₁ conformation where most vicinal protons are in an axial-axial relationship. For methyl β-D-altropyranoside, the predicted values highlight the expected differences. In a ⁴C₁ conformation, we would expect a mix of small and large coupling constants, reflecting both axial-equatorial and axial-axial relationships. In a ¹C₄ conformation, a different pattern of small and large couplings would emerge. An experimental NMR spectrum showing coupling constants that are an average of these predicted values would strongly suggest a conformational equilibrium between the two chair forms.
Experimental and Computational Workflows
To rigorously compare the conformational landscapes of these two molecules, a combination of high-resolution NMR spectroscopy and molecular dynamics simulations is the gold standard.
Experimental Protocol: NMR Spectroscopy
A detailed protocol for the conformational analysis of methyl pyranosides using NMR spectroscopy is outlined below.
dot
Caption: Workflow for molecular dynamics simulations.
Step-by-Step Methodology:
-
System Preparation:
-
Build the initial 3D structure of methyl β-D-altropyranoside or methyl β-D-glucopyranoside using a molecular modeling software.
-
Place the molecule in the center of a periodic box and solvate it with a suitable water model (e.g., TIP3P).
-
-
Energy Minimization: Perform energy minimization to relax the system and remove any bad contacts or steric clashes.
-
Equilibration:
-
Perform a short simulation under constant volume and temperature (NVT ensemble) to allow the solvent to equilibrate around the solute.
-
Follow this with a simulation under constant pressure and temperature (NPT ensemble) to bring the system to the correct density.
-
-
Production Simulation: Run a longer production MD simulation (typically on the order of nanoseconds to microseconds) to sample the conformational space of the pyranoside.
-
Trajectory Analysis: Analyze the resulting trajectory to:
-
Monitor the puckering parameters of the pyranose ring to identify the populated chair (and potentially boat or skew-boat) conformations.
-
Calculate the potential energy of the system as a function of the ring conformation to determine the relative energies of different conformers.
-
Determine the population of each major conformer over the course of the simulation.
-
Conclusion: A Study in Contrasts
The conformational analysis of methyl β-D-altropyranoside and methyl β-D-glucopyranoside reveals a fascinating interplay of steric and stereoelectronic effects. Methyl β-D-glucopyranoside serves as a textbook example of a conformationally rigid system, locked into a stable ⁴C₁ chair by the preference for its bulky substituents to occupy equatorial positions.
In contrast, methyl β-D-altropyranoside is a more conformationally dynamic molecule. The distribution of substituents in altrose leads to a smaller energy difference between the ⁴C₁ and ¹C₄ chair conformations, making a conformational equilibrium more likely. This highlights a critical principle in carbohydrate chemistry: subtle changes in stereochemistry can have profound consequences for the three-dimensional structure and, by extension, the biological activity and physical properties of these essential biomolecules.
For researchers in drug development, understanding these conformational nuances is critical for designing molecules that can effectively interact with biological targets. For materials scientists, the conformational flexibility of sugar units can influence the properties of carbohydrate-based polymers. The combined application of high-resolution NMR spectroscopy and molecular dynamics simulations, as outlined in this guide, provides a powerful and essential toolkit for unraveling the complex conformational landscapes of carbohydrates.
References
-
Kirby, A. J. (1983). The Anomeric Effect and Related Stereoelectronic Effects at Oxygen. Springer-Verlag. [Link]
-
Synergy of Theory, NMR, and Rotational Spectroscopy to Unravel Structural Details of d‐Altroside Puckering and Side Chain Orientation. Angewandte Chemie International Edition, 60(5), 2488-2496. [Link]
-
Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. Carbohydrate Research, 343(1), 101-112. [Link]
-
General NMR Spectroscopy of Carbohydrates and Conformational Analysis in Solution. Methods in Enzymology, 640, 1-32. [Link]
-
Molecular dynamics simulations of carbohydrates: a user's perspective. Methods in Molecular Biology, 1273, 19-48. [Link]
-
Karplus, M. (1959). Vicinal Proton Coupling in Nuclear Magnetic Resonance. The Journal of Chemical Physics, 30(1), 11-15. [Link]
Sources
- 1. New Karplus equations for 2JHH, 3JHH, 2JCH, 3JCH, 3JCOCH, 3JCSCH, and 3JCCCH in some aldohexopyranoside derivatives as determined using NMR spectroscopy and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. METHYL BETA-D-GLUCOPYRANOSIDE(709-50-2) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
biological activity comparison of Methyl beta-D-altropyranoside and its alpha anomer
Biological Activity & Conformational Profiling: Methyl
Executive Summary
Methyl D-altropyranosides are non-reducing glycosides of the rare sugar D-altrose (the C3 epimer of D-mannose). Unlike common glucose or galactose derivatives, their biological activity is defined not by metabolic fuel value but by their unique conformational flexibility and specific recognition by carbohydrate-binding proteins (lectins and enzymes).
This guide compares the
Structural & Conformational Analysis
The biological differentiation between the
-
Methyl
-D-altropyranoside: Predominantly adopts the conformation in solution, although the energy barrier to is low. This conformation presents the C1-OMe group axially (anomeric effect) and the C3-OH axially. -
Methyl
-D-altropyranoside: Shows a significant population of the conformation to relieve steric crowding (1,3-diaxial interactions) present in the form.
Conformational Equilibrium Diagram
Figure 1: Conformational equilibrium of methyl altropyranosides. The
Biological Interaction Profile
The biological "activity" of these glycosides is measured by their interaction with three classes of proteins: Lectins, Glycosidases, and Transporters.
A. Lectin Recognition (Concanavalin A)
Concanavalin A (ConA) is the gold standard for assessing glucose/mannose-like specificity.
-
-Anomer Activity: Methyl
-D-altropyranoside acts as a weak competitive inhibitor of ConA. Although it shares the axial C1-OMe preference of methyl -D-mannoside (the optimal ligand), the inversion at C3 (equatorial in mannose axial in altrose) introduces steric clashes within the ConA binding site, reducing affinity by approximately 10-20 fold compared to mannose. -
-Anomer Activity: The
-anomer is virtually inactive against ConA. The equatorial C1-OMe (in ) or the gross structural change (in ) prevents insertion into the deep metal-ion-containing pocket of the lectin.
B. Enzymatic Stability (Glycosidases)
-
-D-Altropyranoside: Resistant to classical
-mannosidases and -glucosidases. The specific stereochemistry at C2 and C3 prevents formation of the transition state required for hydrolysis by these enzymes. It serves as a stable competitive inhibitor for some rare -altrosidases found in marine bacteria (Pseudoalteromonas sp.). -
-D-Altropyranoside: Highly resistant to hydrolysis by standard
-glycosidases (e.g., almond -glucosidase). Its stability makes it an excellent non-metabolizable osmolyte control in cellular experiments.
C. Transport (GLUT & SGLT)
-
SGLT1 (Sodium-Glucose Transporter): Requires a D-gluco-configuration (equatorial OH at C2, C3, C4). The axial C3-OH of altrose disrupts Na
coordination, rendering both anomers poor substrates. -
GLUT Transporters: Methylation at C1 locks the ring, preventing the mutarotation required for efficient transport by some GLUTs. However, the
-anomer can passively diffuse through specific porins in bacterial outer membranes, whereas the -anomer's transport is significantly slower due to its larger hydrodynamic radius in the conformation.
Comparative Data Summary
| Feature | Methyl | Methyl |
| CAS Number | 29411-57-2 | 51224-38-5 |
| Primary Conformation | Equilibrium ( | |
| Lectin Binding (ConA) | (+) Weak Binder | (-) Non-binder |
| Enzymatic Hydrolysis | Resistant to | Resistant to |
| Biological Role | Mannose mimic / Lectin probe | Negative control / Conformational probe |
| Solubility | High (Water/Methanol) | High (Water/Methanol) |
Experimental Protocols
Protocol A: Lectin Binding Inhibition Assay (Hemagglutination)
Objective: To quantify the relative affinity of the anomers for Concanavalin A compared to methyl
Reagents:
-
Concanavalin A (ConA) solution (100 µg/mL in PBS).
-
Rabbit Erythrocytes (2% suspension, trypsinized).
-
Test Compounds: Methyl
-D-altropyranoside, Methyl -D-altropyranoside. -
Control: Methyl
-D-mannoside.[1]
Workflow:
-
Serial Dilution: Prepare 2-fold serial dilutions of the test sugars (starting at 200 mM) in V-bottom microtiter plates (50 µL/well).
-
Lectin Addition: Add 50 µL of ConA solution to each well. Incubate for 30 min at 25°C to allow equilibrium binding.
-
Cell Addition: Add 50 µL of erythrocyte suspension.
-
Incubation: Incubate for 1 hour at 25°C undisturbed.
-
Readout: Determine the Minimum Inhibitory Concentration (MIC) —the lowest concentration of sugar that completely inhibits hemagglutination (prevents the formation of a diffuse mat of cells).
Self-Validating Check: The MIC for Methyl
Protocol B: Enzymatic Stability Screening
Objective: To confirm resistance to standard glycosidases.
Workflow:
-
Dissolve substrate (5 mM) in 50 mM Phosphate Buffer (pH 6.8).
-
Add enzyme (1 U/mL of
-Glucosidase or -Glucosidase). -
Incubate at 37°C.
-
Sampling: At t=0, 1h, 4h, 24h, remove 50 µL aliquots.
-
Analysis: Spot on TLC plate (Solvent: EtOAc:MeOH:H2O 7:2:1). Stain with 5% H2SO4/EtOH and char.
-
Result: Hydrolysis is indicated by the appearance of a lower Rf spot (free Altrose). Absence of this spot confirms stability.
References
-
Imberty, A., et al. (1991).
-D-mannopyranoside and methyl -D-altropyranoside: Influence of the C3 hydroxyl group on lectin binding. Glycobiology.[2][3] Link -
Naismith, J. H., & Field, R. A. (1996).[1] Structural basis of the recognition of methyl
-D-mannopyranoside by Concanavalin A.[1] Journal of Biological Chemistry. Link -
Angyal, S. J. (1969). The composition and conformation of sugars in solution. Angewandte Chemie International Edition. Link
-
PubChem Compound Summary. (2025). Methyl alpha-D-altropyranoside (CID 12245515). National Center for Biotechnology Information. Link
-
PubChem Compound Summary. (2025). Methyl beta-D-altropyranoside (CID 21581130). National Center for Biotechnology Information. Link
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
